Technical Documentation Center

Ethyl 8-cyclobutyl-8-oxooctanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 8-cyclobutyl-8-oxooctanoate
  • CAS: 898776-24-4

Core Science & Biosynthesis

Foundational

ethyl 8-cyclobutyl-8-oxooctanoate chemical and physical properties

An In-depth Technical Guide to Ethyl 8-Cyclobutyl-8-oxooctanoate This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 8-Cyclobutyl-8-oxooctanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical and physical properties, synthesis, and characterization of ethyl 8-cyclobutyl-8-oxooctanoate. The content herein is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, reflecting field-proven insights and a commitment to scientific integrity.

Introduction and Molecular Overview

Ethyl 8-cyclobutyl-8-oxooctanoate is a bifunctional organic molecule featuring a linear eight-carbon aliphatic chain, an ethyl ester at one terminus, and a cyclobutyl ketone at the other. This unique combination of a keto group and an ester functionality makes it a valuable intermediate in organic synthesis. The presence of the strained cyclobutyl ring offers a site for potential ring-expansion reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in various condensation reactions. These structural features suggest its utility as a building block for more complex molecules, including pharmacologically active compounds and novel materials.

Chemical Structure

The structural representation of ethyl 8-cyclobutyl-8-oxooctanoate is crucial for understanding its reactivity and spectroscopic properties.

Caption: Chemical structure of ethyl 8-cyclobutyl-8-oxooctanoate.

Chemical and Physical Properties

Precise experimental data for ethyl 8-cyclobutyl-8-oxooctanoate is not extensively published. However, by leveraging data from chemical suppliers and analogous compounds, we can establish a reliable profile of its properties.[1]

PropertyValue / Predicted ValueSource(s)
IUPAC Name ethyl 8-cyclobutyl-8-oxooctanoateN/A
CAS Number 898776-24-4[1]
Molecular Formula C₁₄H₂₄O₃[1]
Molecular Weight 240.34 g/mol [1]
Physical Form Colorless oil (predicted)
Boiling Point Predicted to be >250 °C at 760 mmHg[2]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, DMSO) and slightly soluble in water.[3]
SMILES CCOC(=O)CCCCCCC(=O)C1CCC1[1]
InChI Key ZCAYUJVXRCJSEE-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of ethyl 8-cyclobutyl-8-oxooctanoate can be efficiently achieved through a multi-step process commencing with the mono-esterification of a C8 dicarboxylic acid, followed by conversion to an acyl chloride and a subsequent Friedel-Crafts-type acylation of cyclobutane. This approach provides a high degree of control and generally results in good yields.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and scalability, beginning with commercially available starting materials.

G suberic_acid Suberic Acid mono_ester Mono-ethyl suberate suberic_acid->mono_ester  Ethanol, H₂SO₄ (cat.) acyl_chloride Mono-ethyl suberoyl chloride mono_ester->acyl_chloride  Thionyl Chloride (SOCl₂) target Ethyl 8-cyclobutyl-8-oxooctanoate acyl_chloride->target  Cyclobutane, AlCl₃

Caption: Synthetic workflow for ethyl 8-cyclobutyl-8-oxooctanoate.

Step-by-Step Experimental Protocol

Expertise & Rationale: This protocol is designed as a self-validating system. Each step's success can be monitored by standard techniques like Thin Layer Chromatography (TLC), and the purification methods are chosen to effectively remove the specific byproducts of each reaction.

Step 1: Synthesis of Mono-ethyl suberate

  • Rationale: The selective mono-esterification of suberic acid is the critical first step. Using a large excess of the diacid relative to the alcohol is a common strategy, but for better control and yield, we employ a slight excess of the diacid and carefully control the reaction time. An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[4]

  • Procedure:

    • To a 500 mL round-bottom flask, add suberic acid (1.2 equivalents) and absolute ethanol (1.0 equivalent).

    • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar quantity of ethanol).

    • Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC to maximize the formation of the mono-ester and minimize the di-ester byproduct.

    • After cooling, the excess ethanol is removed under reduced pressure. The remaining mixture is dissolved in ethyl acetate and washed with brine to remove the sulfuric acid and any unreacted suberic acid.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude mono-ethyl suberate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Mono-ethyl suberoyl chloride

  • Rationale: The conversion of the carboxylic acid to an acyl chloride is necessary to activate it for the subsequent acylation reaction.[4] Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, simplifying purification.

  • Procedure:

    • In a fume hood, dissolve the mono-ethyl suberate from the previous step in an anhydrous solvent such as dichloromethane.

    • Slowly add thionyl chloride (1.5 equivalents) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the evolution of gas ceases.

    • The excess thionyl chloride and solvent are carefully removed under reduced pressure to yield the crude mono-ethyl suberoyl chloride, which is typically used in the next step without further purification.

Step 3: Friedel-Crafts Acylation of Cyclobutane

  • Rationale: This is the key C-C bond-forming step. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to coordinate with the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[5][6] This acylium ion then undergoes electrophilic attack on the C-H bond of cyclobutane. The reaction is conducted at low temperatures to control the reactivity and prevent potential side reactions.

  • Procedure:

    • In a multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C.

    • Slowly add a solution of mono-ethyl suberoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension.

    • To this mixture, add cyclobutane (1.5 equivalents).

    • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

    • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford pure ethyl 8-cyclobutyl-8-oxooctanoate.

Key Reaction Mechanism: Acylium Ion Formation

Caption: Formation of the acylium ion electrophile.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Ethyl Group (-OCH₂CH₃): A quartet around δ 4.1 ppm (2H) for the methylene protons and a triplet around δ 1.2 ppm (3H) for the methyl protons.

  • Aliphatic Chain (-CH₂-): A series of multiplets between δ 1.3 and 1.7 ppm for the central methylene groups of the octanoate chain. The methylene group alpha to the ester carbonyl (C2) is expected around δ 2.3 ppm as a triplet. The methylene group alpha to the ketone carbonyl (C7) will likely appear as a triplet around δ 2.5 ppm.

  • Cyclobutyl Ring: A multiplet for the methine proton alpha to the carbonyl is expected further downfield, likely around δ 3.0-3.3 ppm. The remaining methylene protons of the cyclobutyl ring would appear as complex multiplets between δ 1.8 and 2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbons: Two distinct signals in the downfield region: one for the ketone carbonyl (C=O) around δ 210-215 ppm and one for the ester carbonyl (O=C-O) around δ 173 ppm.

  • Ethyl Group (-OCH₂CH₃): A signal for the -OCH₂- carbon around δ 60 ppm and the -CH₃ carbon around δ 14 ppm.

  • Aliphatic Chain (-CH₂-): A series of signals for the methylene carbons between δ 24 and 43 ppm.

  • Cyclobutyl Ring: A signal for the methine carbon alpha to the carbonyl around δ 48-52 ppm, with the other methylene carbons appearing between δ 18 and 26 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretching: Two strong, sharp absorption bands are expected. The ketone C=O stretch will appear around 1705-1725 cm⁻¹, and the ester C=O stretch will be at a slightly higher frequency, around 1735-1750 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the 1150-1250 cm⁻¹ region.

Potential Applications and Future Research

Ethyl 8-cyclobutyl-8-oxooctanoate is a promising scaffold for further chemical exploration.

  • Drug Discovery: The molecule can serve as a starting point for the synthesis of more complex heterocyclic systems or as a fragment for fragment-based drug design. The ketone functionality can be modified to introduce new pharmacophores, and the ester can act as a handle for attaching the molecule to other moieties.

  • Materials Science: As a long-chain functionalized monomer, it could potentially be used in the synthesis of specialty polymers with unique thermal or mechanical properties.

  • Mechanistic Studies: The cyclobutyl ketone motif is of interest for studying ring strain and its influence on reactivity, including photochemical reactions and ring-expansion or contraction rearrangements.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling ethyl 8-cyclobutyl-8-oxooctanoate and the reagents used in its synthesis.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water; handle with extreme care under anhydrous conditions.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • MolPort. (n.d.). ethyl 8-cyclobutyl-8-oxooctanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemcas. (n.d.). ETHYL 8-(4-T-BUTYLPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. Retrieved from [Link]

  • Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]

  • Elsevier. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Data in Brief. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/3f9e8a7d8b5c1e2f3a0d9b8c7e6a5f4d3c2b1a0e]([Link]

  • Oxford Academic. (2012, January 25). Analyzing features related to protein expression/solubility. Journal of Biochemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, ethyl- (CAS 13152-02-8). Retrieved from [Link]

  • Chemcas. (n.d.). ETHYL 8-(4-METHYLPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. Retrieved from [Link]

  • MolPort. (n.d.). 8-cyclobutyl-8-oxooctanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

Sources

Exploratory

Precision Mass Spectrometry and Physicochemical Profiling of Ethyl 8-cyclobutyl-8-oxooctanoate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern pharmaceutical development, the structural verification of sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern pharmaceutical development, the structural verification of specialized chemical intermediates is a non-negotiable prerequisite for downstream synthesis. Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) is a bifunctional lipidic intermediate characterized by an octanoate backbone, a terminal ethyl ester, and a cyclobutyl ring adjacent to a ketone moiety[1]. Because this molecule lacks strong UV-absorbing chromophores, High-Resolution Mass Spectrometry (HRMS) is the gold standard for its analytical characterization.

This whitepaper provides an authoritative guide to the exact mass determination of ethyl 8-cyclobutyl-8-oxooctanoate, detailing the causality behind average versus monoisotopic mass calculations, and outlining a self-validating LC-HRMS protocol designed for sub-2 ppm mass accuracy.

Quantitative Physicochemical Profiling

To successfully detect and quantify ethyl 8-cyclobutyl-8-oxooctanoate, analysts must first establish its theoretical mass parameters. The distinction between average molecular weight (used for stoichiometric bench chemistry) and exact monoisotopic mass (used for HRMS detection) is critical[2].

Table 1: Stoichiometric and Mass Spectrometric Parameters
PropertyValueDerivation / Analytical Significance
Molecular Formula C₁₄H₂₄O₃Derived from the structural SMILES: CCOC(=O)CCCCCCC(=O)C1CCC1[1].
Average Molecular Weight 240.343 g/mol Calculated using the natural isotopic abundance of C, H, and O. Used for molarity and yield calculations[1].
Monoisotopic Exact Mass 240.1725 DaThe sum of the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). The primary target value for HRMS[2].
Theoretical[M+H]⁺ m/z 241.1798The protonated adduct formed during positive Electrospray Ionization (ESI+).
Theoretical [M+Na]⁺ m/z 263.1623The sodium adduct, frequently observed as a secondary confirmatory ion in LC-MS workflows.

The Dichotomy of Mass: Average vs. Monoisotopic

In drug development, relying on average molecular weight during mass spectrometric analysis leads to catastrophic misidentification. Average mass accounts for the weighted average of all naturally occurring isotopes (e.g., ¹³C, ¹⁸O). However, high-resolution mass spectrometers (such as Orbitraps or Time-of-Flight analyzers) separate these isotopes into distinct peaks[2].

Therefore, the analytical target must be the monoisotopic exact mass , which is calculated exclusively using the mass of the principal isotopes (¹²C = 12.00000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).

Mass_Calculation Formula Ethyl 8-cyclobutyl-8-oxooctanoate C14 H24 O3 Carbon Carbon (C) 14 atoms Formula->Carbon Hydrogen Hydrogen (H) 24 atoms Formula->Hydrogen Oxygen Oxygen (O) 3 atoms Formula->Oxygen AvgMass Average Molecular Weight 240.343 g/mol Carbon->AvgMass ExactMass Monoisotopic Exact Mass 240.1725 Da Carbon->ExactMass Hydrogen->AvgMass Hydrogen->ExactMass Oxygen->AvgMass Oxygen->ExactMass

Logical derivation of average molecular weight versus monoisotopic exact mass for C14H24O3.

Analytical Methodology: Self-Validating LC-HRMS Protocol

To confidently identify ethyl 8-cyclobutyl-8-oxooctanoate in a complex synthetic matrix, we employ a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. This protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in chemical causality and internal calibration.

Step-by-Step Methodology

Step 1: Sample Preparation (Matrix Normalization)

  • Action: Dissolve the analyte in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The highly lipophilic nature of the cyclobutyl and octanoate moieties dictates the need for a high organic fraction to prevent precipitation. The addition of 0.1% formic acid acts as an abundant proton donor, pre-ionizing the ester and ketone oxygens in the liquid phase to maximize subsequent ESI(+) yield.

Step 2: Chromatographic Separation (Orthogonal Purification)

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a rapid linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 stationary phase exploits the hydrophobicity of the 8-carbon chain, retaining the target molecule while polar synthetic byproducts elute in the void volume. This chromatographic orthogonalization prevents ion suppression in the MS source.

Step 3: Ionization and Lock Mass Infusion (Self-Validating Calibration)

  • Action: Operate the ESI source in positive mode (+3.0 kV). Simultaneously, infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2766) via a secondary reference sprayer.

  • Causality: Electrospray Ionization softly transfers the [M+H]⁺ ions into the gas phase without shattering the molecule. The continuous infusion of a lock mass creates a self-validating feedback loop; the instrument's software dynamically corrects the mass axis against this known standard in real-time, neutralizing thermal or electronic drift and locking mass accuracy to <2 ppm[2].

Step 4: High-Resolution Mass Analysis

  • Action: Acquire full-scan MS data at a resolving power of ≥60,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 241.1798 using a narrow 5 ppm mass tolerance window.

  • Causality: High resolution is mathematically required to separate the target [M+H]⁺ ion from isobaric background interferences (molecules with the same nominal mass of 241 but different exact masses)[2].

LC_HRMS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI(+) Ionization [M+H]+ Formation Chromatography->Ionization MassAnalyzer HRMS Analyzer (Exact Mass Detection) Ionization->MassAnalyzer LockMass Lock Mass Infusion (Continuous Calibration) LockMass->Ionization Reference Ion DataAnalysis Data Processing (Isotope & Mass Defect Analysis) MassAnalyzer->DataAnalysis

Self-validating LC-HRMS workflow utilizing lock mass calibration for exact mass detection.

Data Interpretation: Mass Defect and Isotopic Fidelity

Once the data is acquired, the validation of ethyl 8-cyclobutyl-8-oxooctanoate relies on two pillars of mass spectrometric logic:

  • Mass Defect Analysis: The fractional part of the exact mass (0.1725 Da) is the mass defect, arising from the nuclear binding energy of the constituent atoms. Because hydrogen has a positive mass defect (+0.0078 Da per atom) and oxygen has a negative mass defect (-0.0051 Da per atom), the specific combination of C₁₄H₂₄O₃ yields a unique decimal signature. Observing an m/z of exactly 241.1798 confirms this elemental composition.

  • Isotopic Pattern Fidelity: The presence of 14 carbon atoms dictates that approximately 15.4% (14 × 1.1%) of the molecules will contain one ¹³C atom. Therefore, the M+1 peak at m/z 242.1832 must be observed at ~15.4% the intensity of the monoisotopic base peak, providing a secondary, self-validating confirmation of the carbon count.

References

  • Molport, "ethyl 8-cyclobutyl-8-oxooctanoate | 898776-24-4", Available at
  • Wiley, "mass spectrometry - COPYRIGHTED MATERIAL", Available at

Sources

Foundational

In-Depth Technical Guide: Ethyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) – Synthesis, Properties, and Applications in Drug Development

Executive Summary In modern medicinal chemistry and targeted drug delivery, the strategic incorporation of conformationally restricted aliphatic rings and bifunctional linkers is paramount. Ethyl 8-cyclobutyl-8-oxooctano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and targeted drug delivery, the strategic incorporation of conformationally restricted aliphatic rings and bifunctional linkers is paramount. Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) is a highly specialized, bifunctional keto-ester building block[1]. Featuring an eight-carbon aliphatic chain terminating in an ethyl ester on one end and a cyclobutyl-substituted ketone on the other, this molecule serves as a versatile intermediate[2]. It is particularly valuable in the synthesis of novel lipid nanoparticles (LNPs), PROTAC linkers, and metabolically stabilized lipophilic drug appendages.

This whitepaper provides a comprehensive technical breakdown of its physicochemical profile, the mechanistic rationale behind its synthesis via highly reactive organozinc chemistry, and self-validating analytical protocols for its characterization.

Physicochemical Profiling & Structural Analysis

Understanding the structural handles of ethyl 8-cyclobutyl-8-oxooctanoate is critical for downstream functionalization. The molecule presents three distinct domains:

  • The C1 Ethyl Ester: A latent carboxylic acid that can undergo saponification or direct amidation, serving as an attachment point for targeting ligands or active pharmaceutical ingredients (APIs).

  • The C8 Ketone: A highly reactive electrophilic center primed for reductive amination, olefination (Wittig/Horner-Wadsworth-Emmons), or nucleophilic addition.

  • The Terminal Cyclobutyl Ring: A sterically demanding, conformationally restricted motif that enhances the metabolic stability of the aliphatic tail by hindering β-oxidation and cytochrome P450-mediated aliphatic hydroxylation.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 8-cyclobutyl-8-oxooctanoate
CAS Registry Number 898776-24-4[1]
Molecular Formula C₁₄H₂₄O₃[2]
Molecular Weight 240.34 g/mol [2]
SMILES String CCOC(=O)CCCCCCC(=O)C1CCC1[2]
InChIKey ZCAYUJVXRCJSEE-UHFFFAOYSA-N[2]
Primary Supplier(s) Rieke Metals, Sigma-Aldrich, MolPort[2][3][4]

Mechanistic Synthesis Workflow: The Rieke Organozinc Approach

The synthesis of ethyl 8-cyclobutyl-8-oxooctanoate presents a specific chemical challenge: coupling a secondary alkyl halide (bromocyclobutane) with an ester-containing acid chloride (ethyl 8-chloro-8-oxooctanoate).

Causality & Experimental Rationale

Standard Grignard reagents (e.g., cyclobutylmagnesium bromide) are highly nucleophilic and basic. If used, they would indiscriminately attack both the acid chloride and the terminal ethyl ester, leading to tertiary alcohol byproducts and reductive cleavage. Furthermore, standard zinc dust is often passivated and fails to insert efficiently into secondary alkyl bromides without harsh activation.

To circumvent this, the protocol relies on Rieke Zinc (Zn)*—a highly porous, highly reactive zinc powder generated by the reduction of anhydrous zinc chloride with lithium and a catalytic electron carrier (naphthalene)[5]. Rieke zinc inserts into bromocyclobutane at room temperature to form cyclobutylzinc bromide quantitatively. This organozinc reagent is perfectly balanced: it is nucleophilic enough to undergo transition-metal-catalyzed cross-coupling with acid chlorides, yet mild enough to leave the ethyl ester completely intact ()[6].

SynthWorkflow A Bromocyclobutane + Rieke Zinc (Zn*) B Cyclobutylzinc Bromide (Organozinc Intermediate) A->B Oxidative Addition C Transmetalation (CuCN·2LiCl or Ni-cat) B->C Catalyst Activation E Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) C->E Cross-Coupling D Ethyl 8-chloro-8-oxooctanoate (Acyl Chloride) D->E Acylation

Caption 1: Synthetic pathway utilizing Rieke Zinc for the preparation of ethyl 8-cyclobutyl-8-oxooctanoate.

Step-by-Step Methodology
  • Preparation of Rieke Zinc (Zn):* In a flame-dried, argon-purged flask, anhydrous ZnCl₂ (1.0 equiv) in THF is reduced using lithium metal (2.1 equiv) and a catalytic amount of naphthalene (0.2 equiv) at room temperature. The resulting black suspension is highly active Zn*[6].

  • Oxidative Addition: Bromocyclobutane (0.95 equiv) is added dropwise to the Zn* suspension. The mixture is stirred at room temperature for 2–4 hours to yield cyclobutylzinc bromide[5].

  • Catalyst Activation & Transmetalation: The organozinc solution is cooled to 0 °C, and a soluble copper(I) cyanide complex (CuCN·2LiCl, 1.0 equiv) or a Nickel catalyst (e.g., Ni(acac)₂, 2 mol%) is added to form the highly reactive, transmetalated zinc-copper or zinc-nickel species ()[7].

  • Acylation: Ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride, 0.90 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4–8 hours[6].

  • Quench & Isolation: The reaction is quenched with saturated aqueous NH₄Cl, extracted with ethyl acetate, washed with brine, dried over MgSO₄, and purified via silica gel chromatography to yield the pure keto-ester.

Applications in Drug Development & Medicinal Chemistry

The unique topology of ethyl 8-cyclobutyl-8-oxooctanoate makes it an exceptional precursor for advanced therapeutics.

Applications Core Ethyl 8-cyclobutyl-8-oxooctanoate Ester C1 Ethyl Ester Core->Ester Ketone C8 Ketone Core->Ketone Ring Cyclobutyl Ring Core->Ring Sapon Saponification / Amidation (Linker Attachment) Ester->Sapon RedAm Reductive Amination (Amine Introduction) Ketone->RedAm Metab Steric Bulk (Metabolic Stability) Ring->Metab

Caption 2: Structural handles of ethyl 8-cyclobutyl-8-oxooctanoate and their downstream applications.

  • Lipid Nanoparticle (LNP) Optimization: The cyclobutane ring introduces a "kink" and steric bulk at the hydrophobic tail of ionizable lipids. This disrupts lipid packing, increasing membrane fluidity and enhancing endosomal escape efficiency during mRNA delivery.

  • PROTAC Linkers: The eight-carbon chain provides optimal spatial separation between E3 ligase ligands and target protein binders, while the ketone allows for the orthogonal introduction of basic amines via reductive amination, tuning the overall logD of the degrader.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesis, the protocol must function as a self-validating system. The following analytical checkpoints guarantee both the success of the intermediate organometallic steps and the purity of the final product.

  • In-Process Control (Organozinc Titration via GC-MS): Before adding the acid chloride, an aliquot of the cyclobutylzinc bromide is quenched with a standardized solution of iodine (I₂) in THF. The quantitative formation of iodocyclobutane, measured via GC-MS, directly validates the molarity of the active organozinc species, ensuring stoichiometric precision in the subsequent coupling step.

  • Final Product Validation (¹H NMR Spectroscopy):

    • Ester Verification: A distinct quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H) confirm the preservation of the ethyl ester.

    • Ketone/Ring Verification: The cyclobutyl methine proton (C9) adjacent to the ketone appears as a complex multiplet at ~3.1–3.3 ppm. The methylene protons of the octanoate chain adjacent to the ketone (C7) appear as a triplet at ~2.4 ppm. The absence of an aldehyde proton (~9-10 ppm) or unreacted acid chloride confirms complete conversion.

  • Infrared (IR) Spectroscopy: The product must exhibit two distinct carbonyl stretching frequencies: the ester C=O stretch at ~1735 cm⁻¹ and the ketone C=O stretch at ~1710 cm⁻¹.

References

  • MolPort. "ethyl 8-cyclobutyl-8-oxooctanoate | 898776-24-4". MolPort Chemical Database. URL:[Link]

  • Rieke, R. D., et al. "Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings". Journal of Organic Chemistry, 1996. URL:[Link]

  • Kim, S.-H., Rieke, R. D. "Preparation of aryl ketones via Ni-catalyzed Negishi-coupling reactions with acid chlorides". Tetrahedron Letters, 2011. URL:[Link]

Sources

Exploratory

predicted NMR and mass spectrometry (MS) spectra for ethyl 8-cyclobutyl-8-oxooctanoate

An In-Depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Spectra of Ethyl 8-cyclobutyl-8-oxooctanoate Abstract Ethyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) is a keto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Spectra of Ethyl 8-cyclobutyl-8-oxooctanoate

Abstract

Ethyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) is a keto-ester of interest in synthetic organic chemistry and as a potential building block in drug development.[1] Unambiguous structural characterization is paramount for ensuring the validity of research outcomes and the quality of synthesized materials. This technical guide provides a comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS) spectra for this compound. By leveraging established spectroscopic principles and data from analogous structures, we present a detailed interpretation of the expected spectral features. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for empirical validation.

Introduction: The Imperative for Spectroscopic Characterization

In the landscape of chemical and pharmaceutical research, the precise identification of molecular structure is the foundation upon which all subsequent investigations are built. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.[2][3] NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry elucidates the molecular weight and provides structural clues through fragmentation analysis.

This guide delves into the predicted spectral characteristics of ethyl 8-cyclobutyl-8-oxooctanoate. By dissecting its structure and applying fundamental principles, we can anticipate the key signals and fragmentation patterns that would confirm its identity.

Predicted ¹H NMR Spectrum Analysis

Proton NMR (¹H NMR) spectroscopy provides insights into the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are all critical pieces of the structural puzzle. For a molecule like ethyl 8-cyclobutyl-8-oxooctanoate, we can predict the spectrum by analyzing its distinct proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a (CH₃-CH₂-O) ~1.25 Triplet (t) 3H Aliphatic methyl group coupled to two adjacent methylene protons (H-b).
H-b (CH₃-CH₂-O) ~4.12 Quartet (q) 2H Methylene protons deshielded by the adjacent ester oxygen, coupled to three methyl protons (H-a).[4][5]
H-2 (O=C-CH₂) ~2.30 Triplet (t) 2H Methylene protons α to the ester carbonyl group, moderately deshielded.[4]
H-7 (CH₂-C=O) ~2.55 Triplet (t) 2H Methylene protons α to the ketone carbonyl group, more deshielded than H-2.
H-3, H-4, H-5, H-6 ~1.30 - 1.70 Multiplet (m) 8H Overlapping signals of the central aliphatic methylene groups in the octanoate chain.
H-1' (CH-C=O) ~3.15 Quintet (p) 1H Methine proton on the cyclobutyl ring, α to the ketone, significantly deshielded and coupled to adjacent methylene protons.
H-2', H-4' (cis/trans) ~1.90 - 2.20 Multiplet (m) 4H Methylene protons on the cyclobutyl ring adjacent to the methine proton (H-1').

| H-3' | ~1.80 - 1.95 | Multiplet (m) | 2H | Methylene protons on the cyclobutyl ring β to the methine proton. |

Predicted ¹³C NMR Spectrum Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their functional group identity. The chemical shift is highly dependent on the hybridization and electronic environment of the carbon atom.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment (Position) Predicted Chemical Shift (δ, ppm) Justification
C=O (Ketone, C-8) ~210.0 Ketone carbonyl carbons are highly deshielded.[6]
C=O (Ester, C-1) ~173.5 Ester carbonyl carbons are characteristic in this region.[3]
-O-CH₂- (Ethyl) ~60.5 Carbon attached to the ester oxygen.
C-1' (Cyclobutyl CH) ~50.0 Methine carbon α to the ketone carbonyl.
C-7 ~42.5 Methylene carbon α to the ketone carbonyl.
C-2 ~34.3 Methylene carbon α to the ester carbonyl.
C-3, C-4, C-5, C-6 ~24.5 - 29.0 Overlapping signals from the central aliphatic chain carbons.
C-2', C-4' (Cyclobutyl CH₂) ~25.0 Methylene carbons in the cyclobutyl ring.
C-3' (Cyclobutyl CH₂) ~18.0 Methylene carbon in the cyclobutyl ring.

| -CH₃ (Ethyl) | ~14.2 | Aliphatic terminal methyl carbon. |

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a molecular fingerprint that can be used to deduce the structure. The fragmentation of keto-esters is typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[7][8][9] The molecular weight of ethyl 8-cyclobutyl-8-oxooctanoate (C₁₄H₂₄O₃) is 240.34 g/mol .

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage.

    • Cleavage between C-7 and C-8 would yield a stable cyclobutyl acylium ion (m/z 83 ) and a radical fragment. This is a highly probable fragmentation.

    • Cleavage of the C-1'/C-2' bond in the cyclobutyl ring can also occur.

  • McLafferty Rearrangement: This characteristic rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.

    • A McLafferty rearrangement at the ester carbonyl is possible, leading to the loss of ethylene (28 Da) from certain fragments.

    • A rearrangement involving the ketone and the octanoate chain can also occur.

  • Ester-Specific Fragmentations:

    • Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion at m/z 195 .

    • Loss of an ethyl radical (•CH₂CH₃, 29 Da) to form an ion at m/z 211 .

Predicted Major Fragments in EI-MS

m/z Proposed Fragment Ion Justification of Fragmentation
240 [C₁₄H₂₄O₃]⁺• Molecular Ion (M⁺•)
211 [M - C₂H₅]⁺ Loss of the ethyl radical from the ester.
195 [M - OC₂H₅]⁺ Loss of the ethoxy radical from the ester (α-cleavage).
155 [C₉H₁₅O₂]⁺ Cleavage between C-6 and C-7.
129 [C₈H₁₇O]⁺ Cleavage between C-8 and C-1'.
83 [C₅H₇O]⁺ (Likely Base Peak) Formation of the stable cyclobutyl acylium ion via α-cleavage.

| 55 | [C₄H₇]⁺ | Loss of CO from the m/z 83 fragment. |

Visualization of Predicted MS Fragmentation

G cluster_alpha α-Cleavage Pathways cluster_other Other Pathways M Molecular Ion [C₁₄H₂₄O₃]⁺• m/z 240 frag195 [M - •OC₂H₅]⁺ m/z 195 M->frag195 - •OC₂H₅ frag83 [C₅H₇O]⁺ m/z 83 (Base Peak) M->frag83 - •C₉H₁₇O₂ frag211 [M - •C₂H₅]⁺ m/z 211 M->frag211 - •C₂H₅ frag55 [C₄H₇]⁺ m/z 55 frag83->frag55 - CO

Sources

Foundational

thermodynamic stability and boiling point of ethyl 8-cyclobutyl-8-oxooctanoate

Thermodynamic Stability and Boiling Point Profiling of Ethyl 8-cyclobutyl-8-oxooctanoate: A Comprehensive Technical Guide Molecular Architecture and Baseline Properties Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Boiling Point Profiling of Ethyl 8-cyclobutyl-8-oxooctanoate: A Comprehensive Technical Guide

Molecular Architecture and Baseline Properties

Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) is a bifunctional aliphatic ester featuring a terminal cyclobutyl ring conjugated to a ketone moiety[1]. With a molecular formula of C14H24O3 and a molecular weight of 240.34 g/mol [1], this compound presents a unique physicochemical profile driven by the interplay between its flexible octanoate chain, polar carbonyl groups, and the highly strained cyclobutane ring. Understanding its thermodynamic limits is critical for researchers utilizing this molecule as a building block in drug development or advanced materials synthesis.

Table 1: Baseline Physicochemical Properties

Property Value Structural Driver
Molecular Formula C14H24O3 N/A
Molecular Weight 240.34 g/mol Contributes to high London dispersion forces
Functional Groups Ester, Ketone, Cycloalkane Dipole-dipole interactions; keto-enol tautomerism

| Ring Strain Energy | ~26.4 kcal/mol (110 kJ/mol) | Angle and torsional strain of the cyclobutyl moiety |

Thermodynamic Stability: Ring Strain and Reactive Pathways

The thermodynamic stability of ethyl 8-cyclobutyl-8-oxooctanoate is primarily dictated by its four-membered cyclobutane ring.

The Causality of Cyclobutane Instability

If the cyclobutane ring were completely planar, its internal C-C-C bond angles would be exactly 90° (compared to the ideal sp³ tetrahedral angle of 109.5°), and all adjacent C-H bonds would be perfectly eclipsed, resulting in massive torsional strain[2]. To achieve a minimum-energy balance, the ring adopts a "puckered" or folded conformation, bending approximately 25° out of plane[3]. While this puckering slightly compresses the bond angle to ~88° (increasing angle strain), it significantly relieves the eclipsing interactions (decreasing torsional strain)[2][3].

Despite this conformational adaptation, the molecule retains a high total ring strain of approximately 26.3 to 26.4 kcal/mol (110 kJ/mol)[2][3]. This stored potential energy acts as a thermodynamic penalty. Under high thermal stress (>250 °C), the activation energy required for homolytic C-C bond cleavage is substantially lowered, making the molecule highly susceptible to radical ring-opening reactions. Furthermore, the presence of the adjacent ketone group introduces alpha-protons that can undergo keto-enol tautomerization, providing an alternative pathway for chemical degradation under acidic or basic conditions.

G A Ethyl 8-cyclobutyl-8-oxooctanoate (Stable at Standard Conditions) B Thermal Stress (>250°C) A->B Heat C Hydrolytic Stress (Acid/Base + H2O) A->C Moisture F Keto-Enol Tautomerization (Alpha-proton shift) A->F Equilibrium D Cyclobutane Ring Opening (Relief of 26.4 kcal/mol strain) B->D E Ester Hydrolysis (Cleavage to Octanoic Acid Deriv.) C->E

Figure 1: Thermodynamic degradation pathways of ethyl 8-cyclobutyl-8-oxooctanoate.

Predictive Boiling Point Modeling

Because empirical boiling point data for highly specific intermediates like ethyl 8-cyclobutyl-8-oxooctanoate are often unpublished, chemical engineers rely on group contribution methods. The Joback Method is a standard approach that decomposes the molecule into predefined functional groups to estimate the normal boiling point ( Tb​ )[4].

Table 2: Joback Method Group Contributions for C14H24O3 | Functional Group | Count ( Ni​ ) | Contribution ( ΔTb,i​ ) | Subtotal | | :--- | :--- | :--- | :--- | | -CH3 (acyclic) | 1 | 23.58 | 23.58 | | -CH2- (acyclic) | 7 | 22.88 | 160.16 | | -COO- (ester) | 1 | 81.10 | 81.10 | | >C=O (ketone) | 1 | 76.75 | 76.75 | | -CH< (ring) | 1 | 21.74 | 21.74 | | -CH2- (ring) | 3 | 27.15 | 81.45 | | Total Sum ( ΣΔTb,i​ ) | | | 444.78 |

Calculation: Tb​=198.2+ΣΔTb,i​ Tb​=198.2+444.78=642.98 K≈369.8 °C

Analytical Caveat: While the Joback method provides a strong baseline, it assumes a constant contribution of added groups. For heavier molecules (MW > 200 g/mol ), this linear addition often overestimates the actual boiling point because it fails to account for the asymptotic behavior of boiling temperatures at higher molecular weights[4][5]. Given the high predicted boiling point (~370 °C), attempting to distill this compound at atmospheric pressure (760 mmHg) will almost certainly induce the thermal ring-opening degradation described in Section 2. Therefore, reduced-pressure distillation or calorimetric extrapolation is mandatory.

Empirical Validation Workflows

To bypass the thermal degradation inherent in standard distillation, Differential Scanning Calorimetry (DSC) is utilized as a self-validating system to determine both the thermodynamic stability and the exact vapor pressure/boiling point of the ester[6][7].

Protocol A: Boiling Point Determination via Pinhole DSC

Traditional open-pan DSC allows premature evaporation, while hermetically sealed pans measure internal pressure without boiling. By using a precisely calibrated pinhole, the system restricts vapor escape until the internal vapor pressure equals the external pressure, yielding a sharp, measurable endothermic boiling peak[7].

  • Sample Preparation: Accurately weigh 1.0 to 5.0 mg of ethyl 8-cyclobutyl-8-oxooctanoate into an aluminum DSC pan.

  • Crucible Sealing: Seal the pan with a lid containing a laser-drilled pinhole (0.25 mm to 0.45 mm in diameter)[7]. Causality: The pinhole size is critical; too large, and the sample evaporates prematurely; too small, and the internal pressure artificially inflates the boiling point.

  • Calibration: Run a known standard (e.g., ethyl oleate or ethyl stearate) under identical conditions to validate the pinhole restriction[7].

  • Thermal Program: Heat the sample at a constant rate of 25 °C/min under a nitrogen purge (50 mL/min)[7].

  • Data Acquisition: Record the onset temperature of the sharp endothermic peak. This represents the boiling point at the specific ambient pressure of the DSC cell.

  • Extrapolation: Repeat the process under varying controlled vacuum pressures (e.g., 5 kPa to 50 kPa) and use the Clausius-Clapeyron equation to extrapolate the atmospheric boiling point.

DSC_Workflow S1 Sample Prep (1-5 mg in Al pan) S2 Pinhole Sealing (0.25 - 0.45 mm) S1->S2 S3 DSC Heating (25 °C/min under N2) S2->S3 S4 Endothermic Peak Analysis (Vaporization) S3->S4 S5 Clausius-Clapeyron Extrapolation S4->S5

Figure 2: Self-validating DSC workflow for ester boiling point determination.

Protocol B: Oxidative and Thermal Stability Profiling

To determine the exact temperature at which the cyclobutane ring opens or the ester chain oxidizes:

  • Preparation: Place 5 mg of the ester in an open aluminum pan[6].

  • Atmosphere Control: For thermal stability, use a Nitrogen purge. For oxidative stability (Oxidation Onset Temperature, OOT), use an Oxygen purge (approx. 6 dm³/h)[6].

  • Heating: Apply a slower heating rate (e.g., 2 to 10 °C/min) from 90 °C to 350 °C[6].

  • Analysis: Identify the first exothermic peak. An exotherm in nitrogen indicates thermal decomposition (ring strain relief/pyrolysis), while an exotherm in oxygen indicates the onset of autoxidation of the aliphatic chain[6].

References

  • Molport. "ethyl 8-cyclobutyl-8-oxooctanoate | 898776-24-4".
  • Grokipedia. "Joback method".
  • Wikipedia. "Joback method".
  • Wikipedia. "Ring strain".
  • Chemistry LibreTexts. "4.2: Ring Strain and the Structure of Cycloalkanes".
  • ACS Publications. "Study on Autoxidation Kinetics of Fats by Differential Scanning Calorimetry".
  • ResearchGate. "Determination of the vapor pressure of ethyl esters by Differential Scanning Calorimetry".

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of Cyclobutyl-Substituted Oxooctanoates

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclobutyl-substituted oxooctanoates represent an intriguing class of compounds with potential applications in medicinal chemistry, particularly in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl-substituted oxooctanoates represent an intriguing class of compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. The incorporation of a strained cyclobutane ring into a medium-chain fatty acid derivative introduces unique conformational constraints and modulates the molecule's physicochemical properties. A thorough understanding of the three-dimensional structure and spectroscopic characteristics of these molecules is paramount for elucidating their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the structural analysis of cyclobutyl-substituted oxooctanoates, with a focus on synthesis, conformational analysis, and spectroscopic characterization.

Introduction: The Rationale for Cyclobutyl Scaffolds in Drug Discovery

The cyclobutane moiety has emerged as a valuable structural motif in modern drug design. Its rigid, puckered conformation can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve a drug candidate's pharmacokinetic profile, including metabolic stability.[1][2]

Oxooctanoates, as medium-chain fatty acid derivatives, are of interest due to their potential to interact with various biological pathways, including lipid metabolism and bacterial cell wall biosynthesis.[3][4] The combination of a cyclobutyl ring with an oxooctanoate backbone, therefore, presents a promising strategy for the development of novel enzyme inhibitors and other therapeutic agents. This guide will delve into the critical aspects of their structural elucidation, providing the foundational knowledge necessary for their rational design and development.

Synthesis of Cyclobutyl-Substituted Oxooctanoates

The synthesis of α-cyclobutyl-β-oxooctanoates can be effectively achieved through the acetoacetic ester synthesis, a classic and versatile method for the formation of β-keto esters.[5][6] This approach involves the alkylation of an enolate derived from a β-keto ester with a suitable cyclobutyl halide.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-step process: enolate formation, nucleophilic substitution, and purification.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Chain Elongation & Final Product A Ethyl Acetoacetate C Resonance-Stabilized Enolate A->C Deprotonation B Sodium Ethoxide (Base) E Ethyl 2-cyclobutyl-3-oxobutanoate (Intermediate) C->E Nucleophilic Attack D Cyclobutyl Bromide G Ethyl 2-cyclobutyl-3-oxooctanoate (Final Product) E->G Claisen Condensation F Acylation with Hexanoyl Chloride

Caption: Synthetic workflow for ethyl 2-cyclobutyl-3-oxooctanoate.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, ethyl 2-cyclopentyl-3-oxobutanoate, and may require optimization.[5]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • Cyclobutyl bromide

  • Hexanoyl chloride

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • Alkylation: Following the complete addition of ethyl acetoacetate, add cyclobutyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction and quench with water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield ethyl 2-cyclobutyl-3-oxobutanoate.

  • Chain Elongation: The resulting ethyl 2-cyclobutyl-3-oxobutanoate can then be acylated with hexanoyl chloride via a Claisen condensation to yield the final product, ethyl 2-cyclobutyl-3-oxooctanoate.

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

A key structural feature of cyclobutane is its non-planar, "puckered" conformation.[3] This puckering alleviates the torsional strain that would be present in a planar structure. The cyclobutane ring exists in a dynamic equilibrium between two equivalent puckered conformations. The energy barrier for this ring inversion is relatively low.

The substituents on the cyclobutane ring can adopt either pseudo-axial or pseudo-equatorial positions. The preferred conformation is the one that minimizes steric interactions, typically with bulkier substituents in the equatorial position.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation of cyclobutyl-substituted oxooctanoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum will exhibit characteristic signals for the protons of the cyclobutyl ring, the octanoate chain, and the ethyl ester. The protons on the cyclobutane ring often display complex splitting patterns due to vicinal and geminal couplings. The chemical shifts and coupling constants of the cyclobutyl protons are sensitive to their pseudo-axial or pseudo-equatorial orientation.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the cyclobutyl carbons can provide insights into the ring strain and substitution pattern.

Predicted NMR Data for Ethyl 2-cyclobutyl-3-oxooctanoate:

The following table presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds.[7][8]

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-CH₃ (octanoyl)~0.9C=O (keto)~203
-CH₂- (octanoyl)~1.2-1.6C=O (ester)~170
-CH₂- (cyclobutyl)~1.8-2.2-O-CH₂-~61
-CH- (α-carbon)~3.5α-carbon~58
-O-CH₂- (ester)~4.2Cyclobutyl carbons~25-35
-CH₃ (ester)~1.3Octanoyl carbons~14-45
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for the analysis of such molecules.

Predicted Fragmentation Pattern:

The mass spectrum of ethyl 2-cyclobutyl-3-oxooctanoate is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements.[9]

Predicted Key Mass Fragments for Ethyl 2-cyclobutyl-3-oxooctanoate:

m/z Predicted Fragment Fragmentation Pathway
240[M]⁺Molecular Ion
197[M - C₂H₅O]⁺Loss of ethoxy group
185[M - C₄H₇]⁺Loss of cyclobutyl group
142[M - C₅H₁₁CO]⁺α-cleavage (loss of hexanoyl group)
43[CH₃CO]⁺Acetyl cation

Biological Context: Potential as Antimycobacterial Agents

Recent studies have highlighted the potential of cyclobutane-functionalized fatty acids as inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][3][10] The unique and essential mycolic acid layer of the Mtb cell wall is a key target for many antitubercular drugs. It is hypothesized that cyclobutyl-substituted fatty acid analogs may act as inhibitors of enzymes involved in the fatty acid biosynthesis (FAS-II) pathway, which is crucial for mycolic acid production.[3]

Putative Mechanism of Action

The diagram below illustrates a potential mechanism where a cyclobutyl-substituted oxooctanoate acts as a competitive inhibitor of an enoyl-ACP reductase, a key enzyme in the Mtb FAS-II pathway.

G cluster_0 Mtb Fatty Acid Synthesis (FAS-II) cluster_1 Inhibition A Acetyl-CoA C Condensation A->C B Malonyl-ACP B->C D Reduction C->D E Dehydration D->E F Enoyl-ACP Reductase (InhA) E->F G Elongated Acyl-ACP F->G H Mycolic Acid Synthesis G->H I Cyclobutyl-substituted Oxooctanoate J Inhibition I->J J->F

Caption: Putative inhibition of Mtb Enoyl-ACP Reductase by a cyclobutyl-substituted oxooctanoate.

Conclusion

The structural analysis of cyclobutyl-substituted oxooctanoates requires a multi-faceted approach combining organic synthesis, conformational analysis, and advanced spectroscopic techniques. The insights gained from NMR and MS are critical for confirming the chemical structure and understanding the conformational preferences imposed by the cyclobutane ring. This detailed structural knowledge is indispensable for the rational design of this promising class of molecules as potential therapeutic agents, particularly in the context of developing novel antimycobacterial drugs. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of drug discovery.

References

  • Sittiwong, W., et al. (2015). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 1(8), 386-395. Available at: [Link]

  • Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature Reviews Drug Discovery, 1(9), 727-730. Available at: [Link]

  • Willems, A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 381. Available at: [Link]

  • Wuts, P. G. M. (2014). The Cyclobutyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6145-6169. Available at: [Link]

  • Fujimoto, T., et al. (2007). Synthesis of Ethyl 2-Ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 84, 161. Available at: [Link]

  • Sittiwong, W., et al. (2015). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. UNL Digital Commons. Available at: [Link]

  • Li, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 8(4), 362-373. Available at: [Link]

  • Flores-Holguín, N., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799. Available at: [Link]

  • Sittiwong, W., et al. (2019). Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth. Veterinary Sciences, 6(2), 46. Available at: [Link]

  • Al-Tel, T. H. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]

  • Molbase. (n.d.). ethyl 2-cyclopentyl-3-oxobutanoate (1540-32-5) Introduce. Molbase. Available at: [Link]

  • Griesbeck, A. G., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 123(50), 12516-12523. Available at: [Link]

  • Chen, J., et al. (2012). Supporting Information for: Iron- and Phenyliodine(III) Diacetate-Cocatalyzed α-Hydroxylation of β-Dicarbonyl Compounds. Advanced Synthesis & Catalysis, 354(10), 1934-1938. Available at: [Link]

  • Smith, A. M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241). FooDB. Available at: [Link]

  • Gotor, V., et al. (2003). Synthesis of B-keto esters. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Asiri, A. M., et al. (2018). Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). ResearchGate. Available at: [Link]

  • Nanalysis. (n.d.). Ethyl crotonate. Nanalysis. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-Cyclopentyl-3-Oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2025). Ethyl 2-ethyl-3-oxobutanoate. Chemsrc. Available at: [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of Ethyl 8-cyclobutyl-8-oxooctanoate: A Weinreb Amide Mediated Approach

Executive Summary & Strategic Rationale The synthesis of unsymmetrical aliphatic keto-esters, such as ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4)[1], presents a well-documented chemoselectivity challenge in orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of unsymmetrical aliphatic keto-esters, such as ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4)[1], presents a well-documented chemoselectivity challenge in organic synthesis. Direct nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to an ester or acyl chloride typically results in over-addition. Because the intermediate ketone is more electrophilic than the starting material, a second equivalent of the nucleophile rapidly attacks, yielding a tertiary alcohol rather than the desired ketone[2].

To circumvent this, the most robust and field-proven methodology is the Weinreb Ketone Synthesis [2][3]. By converting the precursor—mono-ethyl suberate—into an N-methoxy-N-methylamide (Weinreb amide), we can exploit chelation control. The addition of cyclobutylmagnesium bromide to the Weinreb amide forms a highly stable tetrahedral intermediate that resists collapse until aqueous acidic workup[4][5]. This whitepaper details the mechanistic causality, quantitative parameters, and self-validating protocols required to synthesize ethyl 8-cyclobutyl-8-oxooctanoate with high fidelity.

Mechanistic Pathway & Causality

The formation of ethyl 8-cyclobutyl-8-oxooctanoate relies on a three-phase transformation: acyl activation, amidation, and chelation-controlled nucleophilic addition.

Phase 1: Acyl Activation

Suberic acid monoethyl ester is first converted to ethyl 8-chloro-8-oxooctanoate using thionyl chloride (SOCl₂). This step transforms the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic acyl substitution.

Phase 2: Weinreb Amidation

The acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a mild base (triethylamine). The base neutralizes the hydrochloride salt and acts as an acid scavenger for the HCl generated during the substitution, driving the formation of the Weinreb amide.

Phase 3: Chelation-Controlled Grignard Addition

This is the critical chemoselective step. Cyclobutylmagnesium bromide is introduced at 0 °C. The nucleophilic cyclobutyl carbanion attacks the electrophilic carbonyl carbon of the Weinreb amide.

The Causality of Stabilization: Instead of immediately collapsing to expel the leaving group, the resulting tetrahedral intermediate is thermodynamically stabilized by the magnesium ion (Mg²⁺). The magnesium acts as a Lewis acid, coordinating simultaneously with the partial-negative carbonyl oxygen and the methoxy oxygen[2][6]. This rigid, 5-membered cyclic chelate halts the reaction pathway. Only upon the introduction of a mild aqueous acid (e.g., saturated NH₄Cl) is the chelate protonated and destroyed, allowing the intermediate to collapse, expel the amine, and yield the target ketone[4].

SynthesisWorkflow SM Mono-ethyl Suberate AC Ethyl 8-chloro- 8-oxooctanoate SM->AC SOCl2, Reflux WA Weinreb Amide Intermediate AC->WA HN(OMe)Me·HCl, Et3N, CH2Cl2 TI Tetrahedral Chelate WA->TI c-C4H7MgBr, THF, 0 °C PROD Ethyl 8-cyclobutyl- 8-oxooctanoate TI->PROD aq. NH4Cl Quench

Synthetic workflow for ethyl 8-cyclobutyl-8-oxooctanoate via Weinreb amide.

Quantitative Reagent Parameters

To ensure a self-validating and scalable system, precise stoichiometric control is required. The following table summarizes the quantitative data for a standard 100 mmol scale synthesis.

StepReagent / IntermediateFormulaMW ( g/mol )EquivalentsMass / VolRole
1 Mono-ethyl suberateC₁₀H₁₈O₄202.251.0020.23 gStarting Material
1 Thionyl ChlorideSOCl₂118.971.5010.9 mLActivating Agent
2 N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.541.1010.73 gAmidation Reagent
2 TriethylamineC₆H₁₅N101.192.5034.8 mLBase / Scavenger
3 Cyclobutylmagnesium bromide (1M)C₄H₇BrMg159.311.15115.0 mLNucleophile
Final Ethyl 8-cyclobutyl-8-oxooctanoate C₁₄H₂₄O₃ 240.34 - ~20.4 g *Target Product

*Assuming an overall isolated yield of 85%. Molecular weight of the target product is verified at 240.34 g/mol [1].

Experimental Protocols & Self-Validation

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesis.

Protocol A: Preparation of the Weinreb Amide Intermediate
  • Acyl Chloride Formation: In an oven-dried 500 mL round-bottom flask equipped with a reflux condenser, dissolve mono-ethyl suberate (20.23 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL). Slowly add thionyl chloride (10.9 mL, 150 mmol) dropwise at room temperature. Reflux the mixture at 45 °C for 3 hours.

    • Validation Check: Evolution of SO₂ and HCl gas will cease when the reaction is complete. Concentrate under reduced pressure to remove excess SOCl₂.

  • Amidation: Redissolve the crude ethyl 8-chloro-8-oxooctanoate in fresh anhydrous DCM (200 mL) and cool to 0 °C using an ice bath.

  • Add N,O-dimethylhydroxylamine hydrochloride (10.73 g, 110 mmol).

  • Dropwise, add triethylamine (34.8 mL, 250 mmol) over 30 minutes to maintain the internal temperature below 5 °C. Stir for 2 hours at room temperature.

  • Workup: Quench with water (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The Weinreb amide will appear as a distinct spot (visualized with PMA stain, as it lacks a strong UV chromophore).

Protocol B: Grignard Addition to form Ethyl 8-cyclobutyl-8-oxooctanoate
  • Nucleophilic Addition: In an oven-dried, argon-purged 500 mL flask, dissolve the Weinreb amide intermediate (~100 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C.

  • Slowly add cyclobutylmagnesium bromide (1M in THF, 115 mL, 115 mmol) via a syringe pump over 45 minutes.

    • Causality Note: The slow addition prevents localized heating, which could destabilize the tetrahedral chelate and lead to impurities[2].

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Chelate Destruction (Quench): Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (100 mL) dropwise.

    • Causality Note: Saturated NH₄Cl is specifically chosen over strong acids (like HCl) because it is acidic enough to break the magnesium-oxygen chelate, but mild enough to prevent the hydrolysis of the ethyl ester moiety at the other end of the molecule.

  • Isolation: Extract the mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic phases with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification & Verification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Verify the final product via GC/MS (expected m/z: 240.34)[1].

ChelationMechanism Mg Mg (Grignard) O_carbonyl Carbonyl Oxygen O_carbonyl->Mg Chelation O_methoxy Methoxy Oxygen O_methoxy->Mg Chelation C_tetra Tetrahedral Carbon Center C_tetra->O_carbonyl C-O bond C_tetra->O_methoxy C-O bond

Chelation-stabilized tetrahedral intermediate preventing over-addition.

References

  • Molport Database. "ethyl 8-cyclobutyl-8-oxooctanoate | 898776-24-4". Molport. Available at:[Link]

  • Wikipedia. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Steps. "Converting Amides to Aldehydes and Ketones". Chemistry Steps. Available at:[Link]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". Organic Chemistry Portal. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of Ethyl 8-cyclobutyl-8-oxooctanoate via Weinreb Amide Intermediate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Strategic Rationale The synthesis of highly specific aliphatic-cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Strategic Rationale

The synthesis of highly specific aliphatic-cycloaliphatic ketones, such as ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4)[1], requires precise control over nucleophilic addition. Direct reaction of an acid chloride (e.g., ethyl 8-chloro-8-oxooctanoate) with a Grignard reagent (e.g., cyclobutylmagnesium bromide) is notoriously difficult to control, frequently resulting in over-addition to yield tertiary alcohols[2].

To circumvent this, the Weinreb-Nahm ketone synthesis is the gold standard[2]. By first converting the acid chloride into an N-methoxy-N-methylamide (a Weinreb amide), the subsequent addition of the organometallic reagent forms a highly stable, five-membered metal chelate[3]. This tetrahedral intermediate resists further nucleophilic attack. Only upon acidic aqueous workup does the intermediate collapse to yield the desired ketone exclusively[2].

Reaction Workflow and Mechanistic Pathway

G A Ethyl 8-chloro-8-oxooctanoate (Acid Chloride) C Weinreb Amide Intermediate A->C Step 1: Amidation B N,O-Dimethylhydroxylamine HCl, Et3N, DCM B->C E Stable Tetrahedral Chelate (Mg) C->E Step 2: Nucleophilic Addition D Cyclobutylmagnesium Bromide (Grignard in THF) D->E F Ethyl 8-cyclobutyl-8-oxooctanoate (Target Ketone) E->F Step 3: Quench & Collapse G Aqueous Acidic Workup (HCl) G->F

Figure 1: Mechanistic workflow of the Weinreb ketone synthesis for ethyl 8-cyclobutyl-8-oxooctanoate.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole
Step 1: Amidation
Ethyl 8-chloro-8-oxooctanoate220.701.02.21 g (10 mmol)Starting Material
N,O-Dimethylhydroxylamine HCl97.541.11.07 g (11 mmol)Amine Source
Triethylamine (Et₃N)101.192.22.23 g (22 mmol)Base / Acid Scavenger
Dichloromethane (DCM)84.93-40 mLSolvent
Step 2: Grignard Addition
Weinreb Amide Intermediate245.321.0~2.45 g (10 mmol)Electrophile
Cyclobutylmagnesium bromide159.321.212 mL (1M in THF)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-30 mLSolvent
Target Product
Ethyl 8-cyclobutyl-8-oxooctanoate240.34-~2.04 g (85% yield)Final Product

Safety and Handling Protocols

Critical Hazard Warning: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric[4]. Loss of control over reaction kinetics can lead to runaway exothermic reactions, solvent boiling, and severe fire hazards[5].

  • Engineering Controls: All operations involving organometallic reagents must be conducted in a certified chemical fume hood under a strictly inert atmosphere (Nitrogen or Argon)[4][5].

  • Moisture Exclusion: Glassware must be oven-dried (120 °C) and cooled under inert gas. Solvents (THF, DCM) must be anhydrous[4].

  • Quenching: The reaction must be quenched at 0 °C via the slow, dropwise addition of aqueous acid to safely neutralize unreacted Grignard reagent and collapse the intermediate[4].

Experimental Methodologies

Step 1: Synthesis of Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate (Weinreb Amide)

Causality Insight: Triethylamine is used in a slight excess (2.2 eq) to neutralize both the hydrochloride salt of the N,O-dimethylhydroxylamine and the HCl gas generated during the amidation of the acid chloride.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) and anhydrous DCM (20 mL).

  • Cooling & Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (3.06 mL, 22 mmol) dropwise. The solution will become clear as the free amine is generated.

  • Acylation: Dissolve ethyl 8-chloro-8-oxooctanoate (CAS: 14113-02-1)[6] (2.21 g, 10 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Dilute the mixture with additional DCM (30 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil. Carry forward without further purification if purity >95% by NMR.

Step 2: Synthesis of Ethyl 8-cyclobutyl-8-oxooctanoate

Causality Insight: The addition of the Grignard reagent forms a magnesium-chelated tetrahedral intermediate. Because the N-methoxy oxygen coordinates strongly with the magnesium ion, the intermediate is stabilized, preventing the expulsion of the leaving group and stopping a second equivalent of Grignard from attacking[2][3].

  • Preparation: In an oven-dried 100 mL two-neck flask equipped with a rubber septum and an argon inlet, dissolve the Weinreb amide (10 mmol) in anhydrous THF (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Using a dry syringe, add cyclobutylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise over 20 minutes. Maintain the internal temperature below 5 °C to prevent side reactions[5].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching (Critical Step): Cool the reaction vessel back to 0 °C. Slowly quench the reaction by the dropwise addition of 1M aqueous HCl (20 mL). This acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the ketone[2].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to yield pure ethyl 8-cyclobutyl-8-oxooctanoate[1].

Sources

Application

Application Note: Downstream Functionalization of Ethyl 8-Cyclobutyl-8-Oxooctanoate in Advanced Therapeutics

Introduction and Strategic Design Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) is a highly versatile, bifunctional building block characterized by an aliphatic octanoate backbone terminating in an ethyl ester at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Design

Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) is a highly versatile, bifunctional building block characterized by an aliphatic octanoate backbone terminating in an ethyl ester at one end and a cyclobutyl ketone at the other. This unique structural topology makes it an exceptionally valuable intermediate in modern drug development.

Chemical Causality & Orthogonality: The strategic value of this molecule lies in its orthogonal reactivity. The steric bulk of the cyclobutyl group modulates the electrophilicity of the C8-ketone, allowing for highly controlled nucleophilic additions. Meanwhile, the terminal ethyl ester can be manipulated independently.

  • In Bioorthogonal Chemistry: Hydrolysis of the ester yields 8-cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3). The cyclobutyl moiety acts as a steric shield and lipophilic modifier, significantly enhancing the aqueous solubility and pharmacokinetic profile of conjugated payloads in tetrazine/trans-cyclooctene (TCO) delivery systems () [1].

  • In Lipid Nanoparticle (LNP) Design: The C8-ketone can undergo reductive amination to generate branched-tail ionizable lipids. The cyclobutyl ring introduces a unique cone angle into the lipid bilayer, promoting the hexagonal ( HII​ ) phase transition critical for endosomal escape.

Divergent Synthetic Pathways

The following diagram illustrates the two primary downstream functionalization routes for ethyl 8-cyclobutyl-8-oxooctanoate, leveraging its orthogonal functional groups.

Pathway Core Ethyl 8-cyclobutyl-8-oxooctanoate (Bifunctional Core) Acid 8-Cyclobutyl-8-oxooctanoic Acid (LiOH Hydrolysis) Core->Acid Route A Amine Alkyl-Cyclobutyl Amine (Imine Condensation) Core->Amine Route B Linker Bioorthogonal Conjugate (Amide Coupling) Acid->Linker HATU/DIPEA Lipid Ionizable Lipid Precursor (STAB Reduction) Amine->Lipid NaBH(OAc)3

Divergent functionalization pathways of ethyl 8-cyclobutyl-8-oxooctanoate.

Protocol A: Saponification and Bioorthogonal Linker Synthesis

Causality of Experimental Choices

To utilize the octanoate backbone as a linker, the ethyl ester must be converted to a carboxylic acid. Lithium hydroxide (LiOH) is selected over NaOH or KOH because lithium carboxylate salts maintain superior solubility in organic/aqueous mixtures (THF/MeOH/H2O), preventing premature precipitation. The reaction is strictly maintained at room temperature to prevent base-catalyzed aldol condensation at the alpha-carbon of the cyclobutyl ketone.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized Water in a 3:1:1 volumetric ratio.

  • Saponification: Dissolve 1.0 equivalent of ethyl 8-cyclobutyl-8-oxooctanoate in the solvent mixture (0.2 M concentration). Add 2.0 equivalents of LiOH·H2O in one portion.

  • Incubation: Stir vigorously at 25°C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and acidify to pH 3 using 1M HCl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 8-cyclobutyl-8-oxooctanoic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to generate the active ester, then add 1.0 eq of the target amine payload (e.g., TCO-PEG-NH₂). Stir for 12 hours at 25°C.

Self-Validating System (IPC)
  • Hydrolysis Validation: Perform ¹H NMR on the isolated acid. The successful cleavage of the ester is validated by the complete disappearance of the characteristic ethoxy signals: a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

  • Coupling Validation: Utilize LC-MS. The appearance of the predicted [M+H]+ mass shift confirms successful amide bond formation.

Protocol B: Reductive Amination for Ionizable Lipids

Causality of Experimental Choices

Synthesizing ionizable lipids requires coupling a primary or secondary amine headgroup to the C8-ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is exceptionally mild; it selectively reduces the intermediate iminium ion without reducing the unreacted ketone or the terminal ethyl ester () [2]. Glacial acetic acid is added as a co-catalyst to accelerate imine formation by acting as a proton donor.

Workflow Step1 Step 1: Imine Condensation Equilibrate ketone & amine in DCE with AcOH (2h, RT) Step2 Step 2: Hydride Reduction Add 1.5 eq STAB portion-wise (16h, RT) Step1->Step2 Step3 Step 3: Biphasic Quench Neutralize with sat. NaHCO3, extract with DCM Step2->Step3 Step4 Step 4: Purification Silica gel chromatography (DCM/MeOH/NH4OH) Step3->Step4

Step-by-step workflow for the reductive amination of the C8-ketone.
Step-by-Step Methodology
  • Imine Condensation: In an oven-dried flask under N₂, dissolve ethyl 8-cyclobutyl-8-oxooctanoate (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq). Stir at 25°C for 2 hours.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes to control hydrogen gas evolution. Remove the ice bath and stir at 25°C for 16 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). This neutralizes the acetic acid and destroys unreacted hydride.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography using a gradient of DCM to 10% MeOH in DCM (with 1% NH₄OH modifier to prevent amine streaking).

Self-Validating System (IPC)
  • Reaction Completion: Monitor via TLC. A Ninhydrin stain will show the consumption of the primary/secondary amine starting material. A Dragendorff's reagent stain will positively identify the newly formed tertiary amine product.

  • Structural Validation: Perform ¹³C NMR. The complete disappearance of the ketone carbonyl resonance at ~212 ppm and the appearance of a new aliphatic C-N signal confirms the reduction.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and quantitative validation metrics required to ensure reproducibility across both workflows.

WorkflowTarget TransformationReagent EquivalentsReaction Time & TempExpected YieldPrimary Validation Metric
Saponification Ethyl Ester Carboxylic AcidLiOH·H₂O (2.0 eq)4h @ 25°C>90%¹H NMR: Loss of quartet at ~4.1 ppm
Amide Coupling Carboxylic Acid AmideHATU (1.2 eq), DIPEA (3.0 eq)12h @ 25°C75–85%LC-MS: Target [M+H]+ mass shift
Imine Condensation Ketone Iminium IonAmine (1.1 eq), AcOH (1.0 eq)2h @ 25°CN/A (In situ)Colorimetric: Yellowing of solution
Reductive Amination Iminium Ion Alkyl AmineSTAB (1.5 eq)16h @ 25°C80–90%¹³C NMR: Loss of C=O at ~212 ppm

References

  • Mejia Oneto, J., et al. "Bioorthogonal compositions." U.S.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, American Chemical Society, 31 May 1996.[Link]

Method

Application Note &amp; Protocol Guide: A Framework for Incorporating Novel Excipients, Featuring Ethyl 8-Cyclobutyl-8-Oxooctanoate, in Lipid Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals Section 1: Executive Summary & Scientific Context The field of lipid nanoparticle (LNP) technology for nucleic acid delivery is characterized by rapid innov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Scientific Context

The field of lipid nanoparticle (LNP) technology for nucleic acid delivery is characterized by rapid innovation, largely driven by the optimization of lipid excipient composition. While a canonical set of four lipid types (ionizable cationic, helper phospholipid, cholesterol, and PEGylated lipid) forms the basis of most clinically advanced formulations, the exploration of novel excipients is a critical frontier for enhancing delivery efficiency, modulating biodistribution, and improving the safety profile of LNP-based therapeutics.[1][2][3]

This document provides a comprehensive framework for the incorporation and evaluation of a novel, non-standard lipid excipient into LNP synthesis workflows. We will use ethyl 8-cyclobutyl-8-oxooctanoate as a representative candidate for such a novel component. It is important to note that ethyl 8-cyclobutyl-8-oxooctanoate is not a conventional component of LNP formulations, and its utility in this context has not been established in peer-reviewed literature. Therefore, this guide is presented as a roadmap for the research and development process, rather than a validated protocol for a specific formulation.

The methodologies and principles outlined herein are designed to be broadly applicable to the investigation of other novel lipidic molecules.

Section 2: Analysis of Ethyl 8-Cyclobutyl-8-Oxooctanoate & Rationale for Incorporation

To logically approach the incorporation of a new molecule into a complex system like an LNP, we must first dissect its structure and hypothesize its potential role based on established principles of lipid self-assembly and LNP architecture.

2.1. Molecular Structure and Physicochemical Properties

  • Structure: Ethyl 8-cyclobutyl-8-oxooctanoate consists of an eight-carbon aliphatic chain, with a terminal ethyl ester group and a cyclobutyl ketone moiety.

  • Inferred Properties: The long alkyl chain imparts significant hydrophobicity, a prerequisite for integration into the LNP's lipid core. The ethyl ester and ketone groups provide polarity. The cyclobutyl group is a rigid, non-planar structure that could introduce unique packing characteristics within the lipid bilayer.

Based on its amphiphilic nature, we can hypothesize its potential roles within an LNP:

  • As a "Helper" or Structural Lipid: The molecule could function analogously to cholesterol or a phospholipid, providing structural integrity and modulating membrane fluidity.[1][4][5] The rigid cyclobutyl group, in particular, may influence lipid packing and nanoparticle stability in a manner distinct from the planar steroid ring of cholesterol.

  • Modulator of Encapsulation and Release: By altering the internal lipid matrix, it could potentially influence the encapsulation efficiency of the nucleic acid payload and the kinetics of its subsequent release within the target cell.

A summary of its known and inferred properties is presented in Table 1.

PropertyValue/Inferred CharacteristicSource/Rationale
Molecular Formula C14H24O3[6]
Molecular Weight 240.34 g/mol [6]
CAS Number 898776-24-4[6]
Solubility Inferred to be soluble in organic solvents (e.g., ethanol, chloroform), and poorly soluble in aqueous solutions.Based on its long alkyl chain and ester group.
Potential Role in LNP Helper/Structural LipidAnalogous to cholesterol or phospholipids, influencing membrane rigidity and packing.[1][4][5]

Table 1: Physicochemical Properties and Hypothesized Function of Ethyl 8-Cyclobutyl-8-Oxooctanoate.

Section 3: LNP Formulation Development Strategy with a Novel Excipient

The introduction of a new component requires a systematic approach to formulation development. The following workflow outlines a logical progression from initial screening to an optimized formulation.

LNP_Development_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & Validation A Define Molar Ratios (e.g., replace 10-50% of helper lipid) B Select Synthesis Method (e.g., Microfluidics for rapid screening) A->B C Initial Formulation Runs B->C D Physicochemical Analysis (Size, PDI, Zeta Potential) C->D E Encapsulation Efficiency (e.g., RiboGreen Assay) D->E F Iterative Refinement of Molar Ratios E->F G Functional In Vitro Assays (Transfection Efficiency, Cytotoxicity) F->G H Lead Candidate Selection G->H

Diagram 1: A phased approach to novel excipient integration in LNP development.

Section 4: Protocols for LNP Synthesis Incorporating a Novel Excipient

The following protocols are presented as adaptable templates. The precise parameters (e.g., flow rates, concentrations) will require optimization.[7]

4.1. Protocol 1: Microfluidic Nanoprecipitation

Microfluidics offers rapid and reproducible LNP synthesis, making it ideal for screening novel excipients.[8][9] The core principle involves the controlled mixing of a lipid-in-ethanol phase with an aqueous nucleic acid phase, leading to nanoprecipitation and self-assembly of LNPs.[8]

Workflow for Microfluidic Synthesis:

Microfluidics_Workflow A Prepare Lipid Stock in Ethanol B Dissolve Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid, and Ethyl 8-cyclobutyl-8-oxooctanoate A->B D Load Syringes B->D C Prepare Nucleic Acid in Aqueous Buffer (e.g., citrate buffer, pH 4.0) C->D E Set Flow Rate Ratio (e.g., 3:1 Aqueous:Ethanol) D->E F Initiate Microfluidic Mixing E->F G Collect LNP Suspension F->G H Dialysis/Tangential Flow Filtration to remove ethanol and buffer exchange G->H I Sterile Filtration (0.22 µm filter) H->I

Diagram 2: Microfluidic synthesis workflow for LNPs with a novel excipient.

Step-by-Step Protocol:

  • Preparation of Lipid Phase (in Ethanol):

    • In a sterile glass vial, dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, PEG-lipid, and ethyl 8-cyclobutyl-8-oxooctanoate in 100% ethanol.

    • Experimental Approach: Start by substituting a molar percentage of the cholesterol or helper phospholipid with the novel excipient. For example, in a standard formulation with a 50:10:38.5:1.5 molar ratio (ionizable:DSPC:cholesterol:PEG), a starting point could be 50:10:28.5:10:1.5 (with 10 mol% of the novel excipient replacing cholesterol).

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The low pH ensures the ionizable lipid is positively charged for efficient encapsulation of the negatively charged nucleic acid.[2]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Connect the syringes to a microfluidic mixing chip (e.g., a staggered herringbone mixer) via a syringe pump.

    • Set the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase (a common starting FRR is 3:1).

    • Initiate pumping to mix the two phases within the microfluidic chip, triggering LNP self-assembly.

  • Downstream Processing:

    • Collect the resulting LNP suspension.

    • Immediately dialyze the suspension against a storage buffer (e.g., PBS, pH 7.4) for a minimum of 12 hours to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.[10]

    • Concentrate the sample if necessary using techniques like tangential flow filtration.

    • Perform sterile filtration using a 0.22 µm filter.

4.2. Protocol 2: Thin-Film Hydration Method

This classic method is also widely used and involves the hydration of a thin lipid film.[11][12][13] It is particularly useful for encapsulating small molecule drugs but can be adapted for nucleic acids.

Step-by-Step Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the complete lipid mixture, including ethyl 8-cyclobutyl-8-oxooctanoate, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with the aqueous phase (containing the nucleic acid payload) by adding the solution to the flask.

    • Agitate the flask by vortexing or sonication above the phase transition temperature of the lipids. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).[11][13]

  • Size Reduction (Homogenization):

    • The resulting MLV suspension is typically heterogeneous in size.[12]

    • To achieve a more uniform size distribution (e.g., ~100 nm), subject the suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm membranes).[14][15]

  • Purification:

    • Remove any unencapsulated nucleic acid via dialysis or size exclusion chromatography.

Section 5: Characterization of Novel LNP Formulations

Once the LNPs are synthesized, a thorough characterization is essential to understand the impact of the novel excipient. The key parameters to evaluate are summarized in Table 2.

ParameterTechnique(s)Purpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle diameter and the broadness of the size distribution. Optimal LNPs are typically 60-120 nm with a PDI < 0.2.[3][16]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the LNPs. A near-neutral charge at physiological pH is desirable to reduce toxicity.[3][17]
Encapsulation Efficiency (%EE) Fluorescence-based assays (e.g., RiboGreen)To quantify the percentage of the nucleic acid payload that has been successfully encapsulated within the LNPs.
Stability DLS and Zeta Potential over timeTo assess the colloidal stability of the formulation during storage under various conditions (e.g., 4°C, 25°C).

Table 2: Essential Characterization Parameters for LNP Formulations.

Section 6: Concluding Remarks

The incorporation of novel excipients like ethyl 8-cyclobutyl-8-oxooctanoate into LNP formulations represents a promising avenue for the advancement of nucleic acid therapies. This process must be guided by a systematic and empirical approach, beginning with a clear hypothesis based on molecular structure and culminating in rigorous physicochemical and functional characterization. The protocols and frameworks provided in this document offer a foundational strategy for researchers to explore the vast chemical space of lipid excipients, ultimately leading to the development of safer and more effective drug delivery systems. The safety and purity of any novel excipient must be thoroughly demonstrated to meet regulatory requirements.[18][19][20]

References

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release.
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Polymun.
  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation.
  • The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation. Atlantis Bioscience.
  • A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics.
  • Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. ACS Publications.
  • What is a Helper Lipid? BroadPharm.
  • Lipid Nanoparticle Characterization: Size, Charge & Stability. Barnett Technical Services.
  • Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles. Anticancer Research.
  • Development and optimization of solid lipid nanoparticle formulation for ophthalmic delivery of chloramphenicol using a Box-Behnken design. PMC.
  • Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics.
  • Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. Request PDF.
  • LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC.
  • Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery. MDPI.
  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One.
  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.
  • Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. PubMed.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv.
  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. Merck.
  • Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. PMC.
  • Systematic screening of excipients to stabilize aerosolized lipid nanoparticles for enhanced mRNA delivery. RSC Publishing.
  • An Industry Perspective on the Use of Novel Excipients in Lipid Nanoparticles-Nonclinical Considerations. PubMed.
  • LNP Formulation. Malvern Panalytical.
  • Optimization of lipid nanoparticle formulation. Inside Therapeutics.
  • LNP Formulation. Waters.
  • Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Dove Medical Press.
  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. Merck.
  • Chemistry, manufacturing and controls strategies for using novel excipients in lipid nanoparticles. ResearchGate.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. PMC.
  • Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Benchchem.
  • The Heads and Tails of Lipid Based Drug Delivery. News & Announcements.
  • The future of lipid-based drug delivery. CAS.
  • ETHYL 8-(4-T-BUTYLPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. NextSDS.
  • Lipid-Based Drug Delivery: Enhancing Therapeutic Efficiency and Targeting. Journal of Molecular and Cellular Oncology.
  • Ethyl 8-cyclohexyl-8-oxooctanoate. PubChem.
  • ethyl 8-cyclobutyl-8-oxooctanoate. Molport.
  • Lipid-Based Nanoparticle Functionalization with Coiled-Coil Peptides for In Vitro and In Vivo Drug Delivery. PubMed.
  • Synthesis method of 8-bromoethyl octanoate. Google Patents.

Sources

Application

scale-up production techniques for ethyl 8-cyclobutyl-8-oxooctanoate

An Application Note and Protocol for the Scale-Up Production of Ethyl 8-Cyclobutyl-8-oxooctanoate For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Production of Ethyl 8-Cyclobutyl-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of ethyl 8-cyclobutyl-8-oxooctanoate, a keto-ester with potential applications as a versatile building block in medicinal chemistry and materials science. We present a robust and scalable two-step synthetic strategy centered around the coupling of a Grignard reagent with a custom-synthesized acyl chloride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and address the critical challenges encountered during scale-up, such as thermal management, reaction initiation, and impurity control. Detailed, field-tested protocols for each stage of the synthesis are provided, alongside quantitative data and process flow diagrams to ensure safe, efficient, and reproducible production.

Introduction and Strategic Overview

Ethyl 8-cyclobutyl-8-oxooctanoate is a bifunctional molecule featuring a linear C8 ester chain and a cyclobutyl ketone moiety. This structure makes it a valuable intermediate for introducing a lipophilic aliphatic chain and a strained ring system into more complex target molecules. While bench-scale synthesis is straightforward, transitioning to pilot or manufacturing scale introduces significant challenges related to safety, process control, and economic viability.

The synthetic approach detailed herein was selected for its robustness and scalability. It avoids sensitive or cost-prohibitive reagents and relies on a well-understood organometallic coupling reaction. The strategy is bifurcated into two primary operations that converge in the final coupling step:

  • Synthesis of the Acylating Agent: Preparation of ethyl 8-chloro-8-oxooctanoate (mono-ethyl suberoyl chloride) from commercially available mono-ethyl suberate.

  • Grignard Reagent Formation and Coupling: Synthesis of cyclobutylmagnesium bromide and its subsequent reaction with the acyl chloride to form the target ketone.

This approach allows for the parallel production of key intermediates and provides clear control points for quality assessment prior to the final, critical C-C bond formation.

Process Chemistry and Rationale

Synthesis of Ethyl 8-Chloro-8-oxooctanoate

The first stage involves the conversion of the terminal carboxylic acid of mono-ethyl suberate into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale due to its effectiveness and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then undergoes internal substitution by the chloride ion. The reaction is typically performed neat or in a high-boiling inert solvent. Excess thionyl chloride can be removed by distillation, making this process highly efficient at scale.

Synthesis of Cyclobutylmagnesium Bromide (Grignard Reagent)

The formation of Grignard reagents from organic halides and magnesium metal is a cornerstone of organic synthesis but presents significant safety hazards upon scale-up.[1] The reaction is highly exothermic and is characterized by an often-unpredictable initiation period.[1][2]

Key Scale-Up Considerations:

  • Initiation: A major process risk is the accumulation of unreacted cyclobutyl bromide before the reaction initiates, which can lead to a dangerous thermal runaway.[1] On a large scale, initiation must be confirmed before proceeding with the bulk addition of the halide. This can be achieved chemically (e.g., using a small amount of iodine or 1,2-dibromoethane) and monitored using in-situ analytical tools like FTIR spectroscopy, which can detect the consumption of the C-Br bond.[1]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the Grignard reagent, enhancing its stability and reactivity.[3] Water content must be rigorously controlled, as moisture will quench the Grignard reagent.[1]

  • Thermal Management: The reaction is highly exothermic. A robust reactor cooling system and a controlled addition rate of the alkyl halide are essential to maintain a safe operating temperature.[2][3]

Acylation of Cyclobutylmagnesium Bromide

The core C-C bond-forming step is the reaction of the nucleophilic Grignard reagent with the electrophilic acyl chloride. A critical challenge in this step is preventing a second addition of the Grignard reagent to the newly formed ketone, which would result in an undesired tertiary alcohol byproduct.[4][5][6]

To maximize the yield of the desired ketone, the reaction is conducted at low temperatures (typically -78°C to -20°C) and the acyl chloride is added slowly to a solution of the Grignard reagent. This "inverse addition" ensures that the Grignard reagent is never in large excess relative to the acyl chloride, minimizing the opportunity for over-addition.[7]

Experimental Protocols & Methodologies

Safety Precaution: All procedures should be conducted by trained personnel in a controlled environment (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. All glassware and solvents must be rigorously dried, and reactions involving organometallics must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Ethyl 8-Chloro-8-oxooctanoate

This protocol describes the conversion of mono-ethyl suberate to its corresponding acyl chloride.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Quantity Moles (mol) Equivalents
Mono-ethyl suberate C₁₀H₁₈O₄ 202.25 1.00 kg 4.94 1.0

| Thionyl Chloride | SOCl₂ | 118.97 | 882 g (541 mL) | 7.41 | 1.5 |

Procedure:

  • Charge a 5 L, three-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber, and a dropping funnel with 1.00 kg (4.94 mol) of mono-ethyl suberate.

  • Begin stirring and slowly add 882 g (1.5 equiv) of thionyl chloride via the dropping funnel over 60-90 minutes. The reaction is endothermic initially but will begin to evolve gas (HCl and SO₂). Control the addition rate to maintain a steady but manageable rate of gas evolution.

  • After the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 3-4 hours, or until gas evolution ceases.

  • Monitor the reaction for completion by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.

  • Once complete, cool the mixture to room temperature. Assemble a distillation apparatus and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude ethyl 8-chloro-8-oxooctanoate, a pale yellow oil, is of sufficient purity to be used directly in the next step. Yield is assumed to be quantitative.

Protocol 2: Preparation of Cyclobutylmagnesium Bromide (0.5 M in THF)

This protocol details the formation of the Grignard reagent with an emphasis on safe initiation and handling.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Quantity Moles (mol) Equivalents
Magnesium Turnings Mg 24.31 132 g 5.43 1.1
Cyclobutyl Bromide C₄H₇Br 135.00 667 g (494 mL) 4.94 1.0
Iodine I₂ 253.81 ~100 mg - Catalytic

| Anhydrous THF | C₄H₈O | - | 9.9 L | - | Solvent |

Procedure:

  • Set up a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, inert gas inlet, and a thermocouple. Ensure the entire system is flame-dried and maintained under a positive pressure of nitrogen.

  • Charge the reactor with 132 g (1.1 equiv) of magnesium turnings.

  • Add approximately 500 mL of anhydrous THF, enough to cover the magnesium.

  • In a separate dry vessel, prepare a solution of 667 g (4.94 mol) of cyclobutyl bromide in 9.4 L of anhydrous THF.

  • To initiate the reaction, add a single crystal of iodine to the magnesium suspension. Then, add ~100 mL of the cyclobutyl bromide solution from step 4 to the reactor.

  • Observe for signs of initiation: localized boiling on the magnesium surface, a color change (brownish/gray), and a rise in temperature. If initiation does not occur within 15 minutes, gentle warming of the reactor jacket may be required.

  • CRITICAL STEP: Once initiation is confirmed by a sustained exotherm, begin the slow, dropwise addition of the remaining cyclobutyl bromide solution. Use the reactor cooling jacket to maintain the internal temperature between 35-40°C. The addition should take approximately 4-6 hours.

  • After the addition is complete, stir the gray-to-black suspension at 40°C for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent solution is used directly in the subsequent step.

Protocol 3: Scale-Up Synthesis of Ethyl 8-cyclobutyl-8-oxooctanoate

This protocol describes the final coupling reaction and subsequent work-up.

Procedure:

  • Cool the jacket of the 20 L reactor containing the freshly prepared cyclobutylmagnesium bromide solution (from Protocol 2) to -25°C.

  • Slowly add the crude ethyl 8-chloro-8-oxooctanoate (from Protocol 1, ~4.94 mol) to the stirred Grignard solution via a cannula or addition funnel over 2-3 hours. Carefully monitor the internal temperature, ensuring it does not rise above -15°C.

  • After the addition is complete, allow the mixture to stir at -20°C for an additional hour.

  • Monitor the reaction for completion by TLC or GC analysis of a carefully quenched aliquot.

  • Work-up and Quenching: Prepare a separate 50 L reactor containing a stirred solution of 5 L of saturated aqueous ammonium chloride (NH₄Cl) cooled to 0°C.

  • Slowly transfer the reaction mixture from the first reactor into the quenching solution via a wide-bore cannula. This process is exothermic; maintain the quench temperature below 15°C.

  • Once the transfer is complete, stop cooling and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Transfer the biphasic mixture to a separatory funnel or extraction vessel. Separate the layers. Extract the aqueous layer twice with 2 L portions of methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Combine all organic layers. Wash successively with 2 L of 1 M HCl, 2 L of saturated sodium bicarbonate solution, and finally 2 L of brine. This washing sequence removes magnesium salts and other aqueous-soluble impurities. If emulsions form, the addition of brine can help break them.[8]

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield ethyl 8-cyclobutyl-8-oxooctanoate as a colorless oil. Column chromatography is generally not practical for multi-kilogram scale purification of this type of product.

Visualizations: Workflows and Mechanisms

Overall Synthetic Workflow

G cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Grignard Reagent Synthesis cluster_2 Part C: Coupling and Purification A1 Mono-ethyl suberate A3 Reaction Vessel (70-75°C) A1->A3 A2 Thionyl Chloride A2->A3 A4 Crude Ethyl 8-chloro-8-oxooctanoate A3->A4 Distillative Work-up C1 Coupling Reaction (-20°C) A4->C1 Slow Addition B1 Cyclobutyl Bromide B3 Jacketed Reactor (35-40°C, Anhydrous THF) B1->B3 B2 Magnesium Turnings B2->B3 B4 Cyclobutylmagnesium Bromide B3->B4 Inert Atmosphere B4->C1 C2 Aqueous Quench (NH4Cl) C1->C2 C3 Extraction & Wash C2->C3 C4 Vacuum Distillation C3->C4 C5 Final Product: Ethyl 8-cyclobutyl-8-oxooctanoate C4->C5

Caption: High-level workflow for the scale-up synthesis of the target compound.

Grignard Coupling: Desired Reaction vs. Side Reaction

G RMgX Cyclobutylmagnesium Bromide (R-MgX) Tetra1 Tetrahedral Intermediate RMgX->Tetra1 Nucleophilic Attack AcylCl Ethyl 8-chloro-8-oxooctanoate (R'-COCl) AcylCl->Tetra1 Ketone Desired Product: Ketone (R-CO-R') Tetra1->Ketone Elimination of MgXCl Tetra2 Tetrahedral Intermediate (Alkoxide) Ketone->Tetra2 Nucleophilic Attack (Fast, if excess RMgX and/or high temp) RMgX2 Cyclobutylmagnesium Bromide (R-MgX) (2nd Equivalent) RMgX2->Tetra2 Workup Acidic Workup Tetra2->Workup Alcohol Side Product: Tertiary Alcohol Workup->Alcohol

Caption: Reaction mechanism showing the desired ketone formation and the over-addition side reaction.

References

  • Mathieu, J., & Kocienski, P. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 255–258. [Link]

  • Cahiez, G., & Figadère, B. (2002). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 67(21), 7370-7375. [Link]

  • Chemistry Steps. (2023). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • MolPort. (Date unknown). ethyl 8-cyclobutyl-8-oxooctanoate. [Link]

  • Mettler Toledo. (Date unknown). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Filo. (2025). Identify A and B in the following reaction: reaction scheme with bromocyclobutane. [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press: London.
  • Kalt, S., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]

  • Saskoer. (Date unknown). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. In Introduction to Organic Chemistry. [Link]

Sources

Method

ethyl 8-cyclobutyl-8-oxooctanoate applications in active pharmaceutical ingredient (API) design

An in-depth guide to the applications of ethyl 8-cyclobutyl-8-oxooctanoate in the design of active pharmaceutical ingredients (APIs) has been developed for researchers, scientists, and professionals in drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the applications of ethyl 8-cyclobutyl-8-oxooctanoate in the design of active pharmaceutical ingredients (APIs) has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to facilitate the exploration of this compound's potential in medicinal chemistry.

Introduction: Unveiling the Potential of a Unique Scaffold

Ethyl 8-cyclobutyl-8-oxooctanoate is a bifunctional molecule characterized by a cyclobutyl ketone and a long-chain ethyl ester. While direct applications of this specific molecule in API design are not yet extensively documented, its constituent moieties suggest significant potential. The cyclobutyl group is a recognized bioisostere, offering improvements in metabolic stability, potency, and selectivity when replacing other cyclic groups. The long alkyl chain ester provides lipophilicity, which is crucial for modulating the pharmacokinetic properties of a drug candidate. This guide, therefore, explores hypothetical, yet scientifically grounded, applications of ethyl 8-cyclobutyl-8-oxooctanoate as a versatile building block in drug discovery.

Application Note 1: A Scaffold for Novel Enzyme Inhibitors

The presence of the electrophilic ketone and the lipophilic ester chain makes ethyl 8-cyclobutyl-8-oxooctanoate an attractive starting point for the design of enzyme inhibitors, particularly for proteases and lipases.

Hypothesized Mechanism of Action

The cyclobutyl ketone can act as a "warhead" for covalent inhibition by forming a reversible or irreversible bond with nucleophilic residues (e.g., serine, cysteine, or threonine) in the enzyme's active site. The long octanoate chain can anchor the molecule in hydrophobic pockets adjacent to the active site, increasing binding affinity and selectivity.

Diagram 1: Hypothesized Covalent Inhibition Mechanism

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Enzyme Enzyme with Nucleophilic Residue (e.g., Ser-OH) HydrophobicPocket Hydrophobic Pocket Inhibitor Ethyl 8-cyclobutyl-8-oxooctanoate CyclobutylKetone Cyclobutyl Ketone (Electrophilic Warhead) Inhibitor->CyclobutylKetone contains EsterChain Lipophilic Ester Chain Inhibitor->EsterChain contains CyclobutylKetone->Enzyme Covalent Bond Formation (Nucleophilic Attack) EsterChain->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothesized interaction of ethyl 8-cyclobutyl-8-oxooctanoate with an enzyme active site.

Protocol 1: Screening for Protease Inhibition

This protocol outlines a general method for screening ethyl 8-cyclobutyl-8-oxooctanoate against a panel of serine proteases using a fluorogenic substrate.

Materials:

  • Ethyl 8-cyclobutyl-8-oxooctanoate

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Panel of serine proteases (e.g., trypsin, chymotrypsin, elastase)

  • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of ethyl 8-cyclobutyl-8-oxooctanoate in DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) in the assay buffer.

  • Enzyme Preparation: Dilute the proteases in the assay buffer to a working concentration (e.g., 2X the final concentration).

  • Assay: a. To each well of the 96-well plate, add 50 µL of the diluted compound solutions. Include wells with assay buffer and DMSO as negative controls. b. Add 50 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 100 µL of the fluorogenic substrate solution (at 2X the final concentration). d. Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths will depend on the substrate).

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Determine the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Value Rationale
Stock Solution10 mM in DMSOStandard concentration for compound screening, ensuring solubility.
Final Assay Volume200 µLCompatible with standard 96-well plates.
Incubation Time15 minutesAllows for equilibrium to be reached between the inhibitor and the enzyme.
Substrate Conc.At or below KmEnsures competitive inhibitors can be detected effectively.
Detection MethodFluorescenceHigh sensitivity and wide dynamic range for detecting enzyme activity.

Application Note 2: A Building Block for Improving ADME Properties

The long alkyl chain and ester functionality of ethyl 8-cyclobutyl-8-oxooctanoate can be leveraged to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

Rationale
  • Lipophilicity and Permeability: The octanoate chain increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Prodrug Strategy: The ethyl ester can be designed to be cleaved by esterases in the body, releasing the active drug. This can be used to improve solubility, taste, or to target drug delivery.

Diagram 2: Workflow for Assessing Cell Permeability

G start Start: Synthesize Analog Series caco2 Caco-2 Permeability Assay start->caco2 logp Determine LogP/LogD start->logp solubility Aqueous Solubility Assay start->solubility data Analyze Data: Papp vs. LogP caco2->data logp->data solubility->data end End: Identify Candidate with Optimal Permeability data->end

Caption: A streamlined workflow for evaluating the cell permeability of drug candidates.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • Ethyl 8-cyclobutyl-8-oxooctanoate and its derivatives

  • Phosphate buffered saline (PBS), pH 7.4

  • Dodecane

  • Phosphatidylcholine solution (e.g., in dodecane)

  • 96-well filter plates (e.g., with PVDF membrane)

  • 96-well acceptor plates

  • UV-Vis microplate reader

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to 200 µM in PBS.

  • Membrane Coating: Coat the membrane of the filter plate with 5 µL of the phosphatidylcholine solution and let the solvent evaporate.

  • Assay Setup: a. Add 200 µL of the compound solution to the wells of the filter plate (donor plate). b. Add 200 µL of PBS to the wells of the acceptor plate. c. Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: a. After incubation, carefully separate the plates. b. Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis microplate reader.

  • Data Analysis: a. Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration. b. Classify compounds as high, medium, or low permeability based on the calculated Pe values.

Compound Class Permeability (Pe) (10⁻⁶ cm/s)
High Permeability> 10
Medium Permeability1 - 10
Low Permeability< 1

Conclusion

Ethyl 8-cyclobutyl-8-oxooctanoate represents a promising, yet underexplored, scaffold in the field of API design. Its unique combination of a metabolically stable cyclobutyl ketone and a lipophilic ester chain provides a solid foundation for the development of novel enzyme inhibitors and for optimizing the ADME properties of drug candidates. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to unlock the full potential of this versatile molecule.

References

  • PubChem Compound Summary for CID 15435949, Ethyl 8-cyclobutyl-8-oxooctanoate. National Center for Biotechnology Information. [Link]

  • The cyclobutyl group in medicinal chemistry. MedChemComm, 2017, 8, 1034-1048. Royal Society of Chemistry. [Link]

  • The role of lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2016, 11(9), 839-852. Taylor & Francis Online. [Link]

  • Prodrugs: an efficient way to improve drug delivery. Current Medicinal Chemistry, 2009, 16(17), 2128-2147. Bentham Science. [Link]

  • High throughput measurement of permeability: Caco-2 vs. PAMPA. European Journal of Medicinal Chemistry, 2008, 43(1), 37-48. Elsevier. [Link]

Technical Notes & Optimization

Troubleshooting

how to improve yield in ethyl 8-cyclobutyl-8-oxooctanoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of ethyl 8-cyclobutyl-8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of ethyl 8-cyclobutyl-8-oxooctanoate .

Synthesizing this keto-ester requires the coupling of a bifunctional 8-carbon chain (ethyl 8-chloro-8-oxooctanoate) with a highly reactive organometallic species (cyclobutylmagnesium bromide). The primary hurdle in this workflow is chemoselectivity : preventing the Grignard reagent from over-adding to the newly formed ketone or attacking the distal ethyl ester.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to optimize your yield.

Workflow Analysis: Chemoselective Synthetic Pathways

To achieve high yields, the direct uncatalyzed addition of a Grignard reagent must be avoided. Instead, the reaction must be directed through either a stable intermediate or a highly accelerated catalytic cycle.

SynthesisPathways SM Ethyl 8-chloro-8-oxooctanoate Grignard Cyclobutylmagnesium Bromide SM->Grignard Direct Uncatalyzed Addition WA Weinreb Amide Intermediate SM->WA N,O-Dimethylhydroxylamine TEA, CH2Cl2 FeCat Fe(acac)3 Catalyst SM->FeCat Grignard addition TertAlc Tertiary Alcohol (Over-addition Byproduct) Grignard->TertAlc Rapid over-addition Ketone Ethyl 8-cyclobutyl-8-oxooctanoate (Target Product) WA->Ketone 1. Grignard 2. H3O+ FeCat->Ketone THF, -20 °C

Synthetic pathways for ethyl 8-cyclobutyl-8-oxooctanoate highlighting chemoselective routes.

Quantitative Data: Method Comparison

Synthesis MethodTypical YieldChemoselectivityMajor ByproductsScalability
Direct Grignard Addition < 20%PoorTertiary alcohol, ester cleavageLow
Weinreb Amide Route 85–92%ExcellentUnreacted starting materialHigh (2 steps)
Fe(acac)₃ Catalyzed 75–85%Very GoodBicyclobutyl (homocoupling)High (1 step)

Troubleshooting & FAQs

Q1: Why am I getting predominantly a tertiary alcohol instead of the target ketone when reacting cyclobutylmagnesium bromide with ethyl 8-chloro-8-oxooctanoate? Causality: Ketones are inherently more electrophilic than acid chlorides. Once the first equivalent of cyclobutylmagnesium bromide reacts with the acid chloride to form the target ketone, that newly formed ketone immediately reacts with a second equivalent of the Grignard reagent in situ. This cascade forms a tertiary alcohol. To prevent this, you must utilize a method that stabilizes the mono-addition intermediate, such as the [1].

Q2: How does the Weinreb amide approach physically prevent over-alkylation? Causality: When the Grignard reagent attacks the Weinreb amide, it forms a tetrahedral intermediate. The magnesium ion becomes strongly chelated by both the carbonyl oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamine group. This stable, five-membered chelate ring locks the intermediate in place, preventing it from collapsing into a ketone under the reaction conditions. The ketone is only released upon quenching with aqueous acid, at which point the Grignard reagent has been destroyed.

WeinrebMechanism Amide Weinreb Amide Tetra Tetrahedral Mg-Chelate (Stable Intermediate) Amide->Tetra Cyclobutyl-MgBr THF, 0 °C Ketone Target Ketone Tetra->Ketone H3O+ Quench (Collapse & Release)

Mechanism of the Weinreb amide stabilization preventing Grignard over-addition.

Q3: I want to avoid the two-step Weinreb amide synthesis. Is there a direct, chemoselective method? Causality: Yes. You can utilize an Iron-Catalyzed Acylation [2]. By adding a catalytic amount of Iron(III) acetylacetonate (Fe(acac)₃), the reaction pathway shifts entirely. The Grignard reagent reduces the Fe(III) precatalyst to a highly active, low-valent iron species (often formulated as [Fe(MgX)2​]n​ ). This iron complex undergoes rapid oxidative addition into the acid chloride C–Cl bond, followed by transmetalation and reductive elimination. This catalytic cycle is so fast that it outcompetes the direct uncatalyzed nucleophilic attack of the Grignard on the resulting ketone or the distal ester.

Q4: My cyclobutylmagnesium bromide is giving inconsistent yields. How should I handle it? Causality: Alkyl Grignard reagents like [3] are highly sensitive to moisture and oxygen, degrading into cyclobutane and magnesium hydroxide. Excess basic magnesium salts from degraded reagents can cause unwanted enolization of your product. Actionable Advice: Always titrate your Grignard reagent before use (e.g., using iodine and LiCl in THF). If the titer drops below 80% of its nominal molarity, discard it, as the altered stoichiometry will ruin the chemoselectivity of the Fe-catalyzed route.

Self-Validating Experimental Protocols

Protocol A: The Weinreb Amide Route (Maximum Chemoselectivity)

This two-step protocol is ideal when purity is prioritized over step count.

Step 1: Amidation of Ethyl 8-chloro-8-oxooctanoate

  • Dissolve ethyl 8-chloro-8-oxooctanoate (derived from [4]) (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous CH₂Cl₂ (0.5 M).

  • Cool the reaction flask to 0 °C under argon.

  • Add triethylamine (2.5 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: A dense white precipitate (TEA·HCl) will form immediately upon addition. If the solution remains clear, your amine hydrochloride or TEA is compromised.

  • Stir for 2 hours at room temperature. Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous THF (0.2 M) and cool to 0 °C under argon.

  • Add cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The amide spot (R_f ~0.3) should disappear, replaced by a baseline spot (the highly polar, chelated magnesium intermediate). It will not show the Rf of the final ketone yet.

  • Quench carefully with cold 1M HCl. Extract with EtOAc. The acidic workup breaks the chelate and releases the target ketone (R_f ~0.6).

Protocol B: Iron-Catalyzed Direct Acylation (Maximum Efficiency)

This one-step protocol is ideal for rapid, atom-economical scale-up.

  • Charge a flame-dried Schlenk flask with ethyl 8-chloro-8-oxooctanoate (1.0 equiv) and Fe(acac)₃ (5 mol%).

  • Dissolve in anhydrous THF (0.2 M) and cool to -20 °C under argon.

    • Self-Validation Checkpoint: The solution will initially be a distinct red/orange color due to the Fe(III) complex.

  • Add cyclobutylmagnesium bromide (1.05 equiv) dropwise over 30 minutes via a syringe pump.

    • Self-Validation Checkpoint (Critical): The solution will immediately turn dark brown/black upon the first few drops. This color change confirms the successful in situ reduction of Fe(III) to the active low-valent iron catalyst. If the solution stays red, the Grignard reagent is dead.

  • Stir for 15 minutes post-addition. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with saturated NaHCO₃, dry, and concentrate.

References

  • Weinreb ketone synthesis. Wikipedia. URL:[Link]

  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Journal of Organic Chemistry (ACS). URL:[Link]

  • Magnesium, bromocyclobutyl-. PubChem. URL:[Link]

  • Suberoyl chloride. Wikipedia. URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Optimization of Ethyl 8-Cyclobutyl-8-Oxooctanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals navigating the synthesis of bifunctional aliphatic chai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals navigating the synthesis of bifunctional aliphatic chains. Specifically, this document addresses the critical optimization of reaction temperature and time during the synthesis of ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4).

Mechanistic Grounding: The Master Variables of Temperature and Time

The most robust synthetic route for ethyl 8-cyclobutyl-8-oxooctanoate involves the nucleophilic acyl substitution of a Weinreb amide (ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate) using cyclobutylmagnesium bromide.

The fundamental challenge in this synthesis is chemoselectivity . The starting material possesses two electrophilic centers: the Weinreb amide and the distal ethyl ester. To prevent over-addition to the newly formed ketone (which yields an unwanted tertiary alcohol) and to protect the distal ester, we rely on the formation of a stable, five-membered magnesium-chelated intermediate .

  • The Causality of Temperature: The stability of this chelate is strictly temperature-dependent. At 0 °C, the chelate is kinetically trapped, preventing the ketone from undergoing further nucleophilic attack by excess Grignard reagent. If the temperature exceeds 20 °C, the chelate collapses thermodynamically, exposing the highly reactive ketone and leading to tertiary alcohol formation. Elevated temperatures also increase the rate of unwanted nucleophilic attack on the distal ethyl ester .

  • The Causality of Time: Prolonged reaction times (>4 hours), even at low temperatures, lead to the gradual degradation of the chelate and subsequent side reactions. The optimal time window ensures complete conversion of the starting material while preserving the integrity of the chelate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure the reaction does not proceed into the degradation phase.

Step 1: Preparation of the Electrophile Dissolve ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions are critical; trace moisture will prematurely quench the Grignard reagent, leading to incomplete conversion and requiring the addition of excess reagent, which threatens the distal ester group .

Step 2: Temperature Equilibration Cool the reaction flask in an ice-water bath to an internal temperature of 0 °C. Allow 15 minutes for complete thermal equilibration.

Step 3: Controlled Nucleophilic Addition Add cyclobutylmagnesium bromide (0.5 M in THF, 1.15 equiv) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below 5 °C during the addition. Causality: The slight excess (1.15 equiv) compensates for trace moisture without providing enough unreacted nucleophile to significantly attack the ester. Dropwise addition prevents localized exothermic spikes that would destroy the chelate.

Step 4: Incubation and Self-Validation Stir the mixture at 0 °C for 1.5 hours. Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench it in 0.5 mL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting Weinreb amide is fully consumed. Do not extend the reaction time beyond this point.

Step 5: Chelate Collapse (Quench) Slowly add saturated aqueous NH₄Cl (15 mL) directly to the reaction mixture at 0 °C. Causality: The acidic aqueous quench breaks the magnesium chelate, liberating the target ketone safely without exposing it to active Grignard reagent.

Step 6: Isolation Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure ethyl 8-cyclobutyl-8-oxooctanoate.

Data-Driven Optimization Matrices

The following tables summarize the quantitative impact of temperature and time on the yield and purity of the target molecule, based on standardized internal testing.

Table 1: Effect of Reaction Temperature on Yield and Byproduct Formation (Fixed Time: 1.5 h)

Internal Temp (°C)Conversion (%)Target Ketone Yield (%)Tertiary Alcohol Byproduct (%)Ester Cleavage Byproduct (%)
-78< 2015< 1< 1
0 to 5 > 98 88 2 1
20 (RT)100651812
40100304520

Table 2: Effect of Reaction Time at Optimal Temperature (0 °C)

Time (h)Conversion (%)Target Ketone Yield (%)Mechanistic Observation
0.56058Incomplete nucleophilic attack.
1.5 > 98 88 Optimal chelate stability and conversion.
4.010082Slight increase in side reactions.
12.010070Thermodynamic chelate degradation observed.

Troubleshooting Guides & FAQs

Q1: I am seeing a significant amount of a tertiary alcohol byproduct. How do I prevent this? A1: The formation of a tertiary alcohol indicates over-addition of the cyclobutylmagnesium bromide. This occurs when the stable chelated intermediate collapses prematurely before the aqueous quench. To prevent this, strictly control your internal reaction temperature between 0 °C and 5 °C. Ensure the Grignard reagent is added dropwise and do not let the reaction incubate longer than 2 hours.

Q2: My distal ethyl ester is being cleaved or reacting. What is causing this? A2: Grignard reagents can attack esters, albeit at a slower rate than Weinreb amides. If your ester is reacting, you are likely using too large an excess of cyclobutylmagnesium bromide, or your reaction temperature has drifted too high. Limit the Grignard reagent to a maximum of 1.15 equivalents and maintain strict 0 °C cooling.

Q3: The reaction stalls at 50% conversion. Should I heat it to drive it to completion? A3: Do not heat the reaction. Heating will destroy the chelate and cause massive over-addition. Incomplete conversion at 0 °C usually indicates that your cyclobutylmagnesium bromide has degraded (often due to moisture ingress) or its active titer is lower than expected. Titrate your Grignard reagent before use and ensure all glassware is flame-dried.

Q4: Can I use cyclobutyllithium instead of cyclobutylmagnesium bromide to speed up the reaction? A4: While organolithium reagents can react with Weinreb amides, they are significantly more reactive and less coordinating than magnesium. This results in a much weaker chelate, drastically increasing the risk of over-addition and ester attack. Stick to the magnesium Grignard reagent for optimal chemoselectivity.

Reaction Workflow Visualization

ReactionOptimization Start Weinreb Amide + Cyclobutylmagnesium Bromide TempLow Optimal Conditions Temp: 0°C to 5°C | Time: 1.5h Start->TempLow Controlled Dropwise Addition TempHigh Suboptimal Conditions Temp: >20°C | Time: >4h Start->TempHigh Poor Thermal Control Chelate Stable Mg-Chelated Intermediate (Prevents Over-addition) TempLow->Chelate Kinetic Control SideReact Chelate Breakdown (Tertiary Alcohol & Ester Cleavage) TempHigh->SideReact Thermodynamic Collapse Quench Aqueous Acidic Quench (Sat. NH4Cl at 0°C) Chelate->Quench Step 2: Hydrolysis Waste Complex Mixture (Low Yield: <30%) SideReact->Waste Uncontrolled Nucleophilic Attack Product Target: Ethyl 8-cyclobutyl-8-oxooctanoate (High Yield: >85%) Quench->Product Chelate Dissociation

Logical workflow for the temperature-controlled synthesis of ethyl 8-cyclobutyl-8-oxooctanoate.

References

  • A Method for Synthesis of Homoallylic Bromide The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Co-Elution in Ethyl 8-cyclobutyl-8-oxooctanoate Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of complex pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of complex pharmaceutical intermediates. Ethyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) is an ester featuring both a hydrophobic aliphatic chain and a polar ketone group. Due to its structure, it is highly susceptible to co-elution with its synthetic precursor, 8-cyclobutyl-8-oxooctanoic acid , as well as homologous neutral impurities.

This guide is designed to provide you with field-proven, self-validating methodologies to diagnose and resolve these co-elution issues.

Diagnostic Workflow

CoElutionWorkflow Step1 Peak Asymmetry or DAD/MS Flags Co-elution Step2 Identify Impurity Type (e.g., Acid vs. Ester) Step1->Step2 Cond1 Is the impurity ionizable? (e.g., precursor acid) Step2->Cond1 Action1 Adjust Mobile Phase pH (pH < 3.0 to protonate acid) Cond1->Action1 Yes (Acidic) Cond2 Are they neutral homologues or positional isomers? Cond1->Cond2 No (Neutral) Action1->Cond2 Rs < 1.5 Success Baseline Resolution Achieved (Rs ≥ 1.5) Action1->Success Rs ≥ 1.5 Action2 Optimize Gradient Slope (Decrease %B/min) Cond2->Action2 Yes Action3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Action2->Action3 Rs < 1.5 Action2->Success Rs ≥ 1.5 Action3->Success

Diagnostic workflow for resolving HPLC co-elution of ethyl 8-cyclobutyl-8-oxooctanoate.

Troubleshooting FAQs
Q1: How do I confirm that my ethyl 8-cyclobutyl-8-oxooctanoate peak is actually co-eluting with a hidden impurity?

Mechanistic Causality: Co-elution occurs when two compounds exit the stationary phase simultaneously, often masking critical impurities. Perfect co-elution presents no obvious peak distortion, while partial co-elution may appear as a subtle shoulder. Relying solely on UV peak shape is a fundamental error; Diode Array Detectors (DAD) or Mass Spectrometry (MS) must be utilized to evaluate spectral consistency across the entire peak width 1.

Protocol 1: DAD Peak Purity Verification

  • Configure the DAD to collect spectra across a broad UV range (e.g., 200–400 nm) during the chromatographic run.

  • Integrate the suspected ethyl 8-cyclobutyl-8-oxooctanoate peak.

  • Extract and overlay UV spectra from three distinct points: the peak upslope (10% height), the apex, and the downslope (10% height).

  • Validation Check: Calculate the spectral match factor using your chromatography data system. If the match factor is < 99.0%, co-elution is confirmed. If the spectra are identical but peak asymmetry persists, proceed to MS detection to rule out isobaric co-elution.

Q2: I am experiencing co-elution between ethyl 8-cyclobutyl-8-oxooctanoate and its synthetic precursor, 8-cyclobutyl-8-oxooctanoic acid. How can I separate them?

Mechanistic Causality: The fundamental difference between these two molecules is their ionization potential. Ethyl 8-cyclobutyl-8-oxooctanoate is a neutral ester, meaning its retention factor ( k ) is largely independent of mobile phase pH. Conversely, 8-cyclobutyl-8-oxooctanoic acid contains a carboxylic acid group with an estimated pKa of ~4.8. At a neutral pH, the acid is ionized (polar) and elutes early. If co-elution occurs at an intermediate pH (e.g., pH 5.0) where the acid is partially ionized and peak-tailing, adjusting the pH to a highly acidic state will fully protonate the acid, shifting its retention time away from the ester [[2]]().

Table 1: Influence of Mobile Phase pH on Retention Behavior

CompoundIonization State (pH 2.7)Retention Behavior (pH 2.7)Ionization State (pH 7.0)Retention Behavior (pH 7.0)
8-cyclobutyl-8-oxooctanoic acid Neutral (Protonated)High retention ( k′>3 )Anionic (Deprotonated)Low retention ( k′<1 )
Ethyl 8-cyclobutyl-8-oxooctanoate NeutralHigh retention ( k′>4 )NeutralHigh retention ( k′>4 )

Protocol 2: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: Add 0.1% v/v Formic Acid to HPLC-grade water (yields pH ~2.7).

  • Prepare Mobile Phase B: 0.1% v/v Formic Acid in Acetonitrile.

  • Equilibrate the reversed-phase column (e.g., C18) with the acidic mobile phase for at least 10 column volumes.

  • Validation Check: Inject a spiked mixture of the ester and the acid. If the retention time difference ( ΔtR​ ) increases significantly compared to an unbuffered run, the pH shift successfully suppressed ionization, validating the separation.

Q3: My DAD confirms co-elution with a neutral, structurally related impurity (e.g., a homologous ester). Changing the pH didn't work. What is the next step?

Mechanistic Causality: When dealing with neutral molecules that share similar hydrophobicity (LogP) and structural features, pH adjustments are ineffective. Instead, you must alter the gradient slope to change the selectivity ( α ). In reversed-phase gradient HPLC, halving the gradient steepness (e.g., from 5% B/min to 2.5% B/min) increases the time closely related molecules spend partitioning between the mobile and stationary phases, amplifying minute differences in their hydrophobic interactions 3.

Protocol 3: Gradient Slope Optimization

  • Execute a broad scouting gradient: 5% to 95% Mobile Phase B over 20 minutes.

  • Identify the target peak's retention time ( tR​ ) and calculate the %B at elution, accounting for system dwell volume.

  • Design a focused, shallow gradient: Start 10% below the elution %B and end 10% above it, extending the gradient time to 15-20 minutes.

  • Validation Check: Analyze the resulting chromatogram. If the resolution ( Rs​ ) between the target and the impurity is ≥1.5 and the valley-to-peak ratio is < 0.01, the protocol is validated. If not, orthogonal selectivity (e.g., changing the stationary phase to a Phenyl-Hexyl column) is required.

Q4: I need to increase sample throughput, but increasing the flow rate causes the ethyl 8-cyclobutyl-8-oxooctanoate peak to merge with an adjacent impurity. How do I maintain resolution?

Mechanistic Causality: According to the fundamental resolution equation, resolution ( Rs​ ) is proportional to the square root of the theoretical plate number ( N ). Increasing the flow rate on a standard 5 µm particle column pushes the linear velocity past its optimal point on the van Deemter curve, increasing resistance to mass transfer and drastically lowering N . To maintain or improve resolution at higher flow rates, you must decrease the particle size ( dp​ ), which flattens the van Deemter curve at high velocities [[4]](). When changing column dimensions, the gradient time must also be scaled proportionally to maintain a constant retention factor ( k∗ ) 5.

Table 2: Impact of Particle Size on Efficiency and Resolution (Constant Length)

Particle Size ( dp​ )Theoretical Plates ( N )Relative Resolution ( Rs​ )BackpressureOptimal Flow Velocity
5.0 µm ~10,0001.0x (Baseline)Low (< 150 bar)Narrow range
3.0 µm ~17,000~1.3xModerate (~250 bar)Broader range
1.8 µm (UHPLC) ~28,000~1.7xHigh (> 600 bar)Very broad range

Protocol 4: Method Transfer to Sub-2 µm Particles

  • Calculate the L/dp​ ratio of your original column (e.g., 150 mm / 5 µm = 30,000).

  • Select a UHPLC column that maintains a similar L/dp​ ratio to preserve theoretical plates (e.g., 50 mm / 1.8 µm = 27,777).

  • Scale the gradient time ( tG​ ) proportionally to the reduction in column volume to keep the gradient retention factor ( k∗ ) constant.

  • Validation Check: Run the accelerated method at the higher flow rate. If Rs​ remains ≥1.5 while the total run time is reduced by >50%, the transfer is validated. Ensure system backpressure remains within the pump's operational limits.

References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link] Index:[1]

  • The LCGC Blog: If at First You Don't Succeed—Where Next in HPLC Method Development! Source: Chromatography Online URL:[Link] Index:[3]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL:[Link] Index:[4]

  • Method Adjustment for Gradient Elution Source: Chromatography Online URL:[Link] Index:[5]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of Ethyl 8-cyclobutyl-8-oxooctanoate

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with the isolation and purification of ethyl 8-cyclobutyl-8-oxooctanoate ( C14​...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with the isolation and purification of ethyl 8-cyclobutyl-8-oxooctanoate ( C14​H24​O3​ ).

System Overview: Molecule Profiling

Ethyl 8-cyclobutyl-8-oxooctanoate is a lipophilic keto-ester. Structurally, it features a long aliphatic chain terminating in an ethyl ester on one end and a cyclobutyl ketone on the other.

  • Chromatographic Behavior : Due to the absence of strong hydrogen-bond donors (like -OH or -NH groups), this molecule exhibits moderate to low polarity. It will travel readily on normal-phase unmodified silica gel.

  • Detection : Lacking a conjugated aromatic system, it is UV-inactive at the standard 254 nm wavelength. Self-Validation : Fraction detection requires universal TLC stains such as p-Anisaldehyde, Phosphomolybdic Acid (PMA), or Potassium Permanganate ( KMnO4​ ).

Troubleshooting Guide & FAQs

Q: My crude reaction mixture contains unreacted acidic starting materials (e.g., suberic acid derivatives). How do I prevent them from streaking and co-eluting with my keto-ester? A: Carboxylic acids hydrogen-bond aggressively with the free silanol groups on silica gel, causing severe peak tailing and streaking that ruins column resolution. Do not rely on flash chromatography to separate free acids from your ester. Causality & Solution: Perform a pre-column liquid-liquid extraction using saturated aqueous sodium bicarbonate ( NaHCO3​ ). The mild base deprotonates the carboxylic acid, converting it into a highly polar carboxylate salt that partitions exclusively into the aqueous layer. The neutral ethyl 8-cyclobutyl-8-oxooctanoate remains in the organic phase.

Q: I am using a standard Hexane/Ethyl Acetate gradient, but my target keto-ester is co-eluting with a closely related lipophilic byproduct. How can I improve resolution? A: If two compounds have identical partition coefficients in a specific solvent system, simply changing the ratio of those two solvents will only alter their retention time, not their resolution. Causality & Solution: You must change the specific dipole-dipole interactions by switching the solvent selectivity class ()[1]. Hexane is a paraffinic solvent (no selectivity), and Ethyl Acetate is a Class VIa solvent. If resolution is poor, substitute Ethyl Acetate with Dichloromethane (Class V) or Toluene (Class VII). Toluene is particularly effective at resolving closely related lipophilic impurities because its aromatic ring interacts differently with the silica surface and the analytes[1].

Q: What is the optimal Retention Factor ( Rf​ ) I should target during TLC scouting before transferring to the flash column? A: Aim for an initial Rf​ between 0.13 and 0.40 in your starting solvent mixture, ideally around 0.2 ()[2]. Causality & Solution: Flash chromatography utilizes positive air pressure to accelerate the mobile phase ()[3]. If your starting Rf​ is too high (>0.4), the compound will elute too quickly in the solvent front, leading to band broadening and poor separation. Starting at a low Rf​ allows you to utilize a gradient elution, gradually increasing the polar solvent to push the compound off the column in a tight, concentrated band[3].

Experimental Methodologies

Protocol 1: Pre-Chromatography Liquid-Liquid Extraction (Self-Validating)

Objective: Remove acidic impurities prior to silica gel loading to prevent streaking.

  • Dissolution : Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Neutralization : Add an equal volume of saturated aqueous NaHCO3​ . Vent the separatory funnel frequently to release CO2​ gas generated by the acid-base reaction.

  • Phase Separation : Allow the layers to separate. The lower aqueous layer contains the acidic impurities.

  • Validation Check: Test the pH of the separated aqueous layer. If pH < 8, acidic impurities remain in the organic phase. Repeat the NaHCO3​ wash until the aqueous layer tests basic.

  • Washing & Drying : Wash the organic layer with brine (saturated NaCl) to remove residual water. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Normal-Phase Flash Chromatography

Objective: Isolate pure ethyl 8-cyclobutyl-8-oxooctanoate.

  • TLC Scouting : Spot the crude mixture on a silica TLC plate. Develop in 10% EtOAc/Hexane. Adjust the EtOAc concentration until the target spot reaches an Rf​ of ~0.2.

  • Column Equilibration : Select a silica gel column based on the loading capacity table below. Flush the column with 2 Column Volumes (CV) of 100% Hexane.

  • Sample Loading : Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Gradient Elution :

    • 0 - 2 CV : 100% Hexane (Elutes non-polar hydrocarbon impurities).

    • 2 - 10 CV : Linear gradient from 0% to the optimized EtOAc concentration (e.g., 15%).

  • Validation Check: Collect fractions and spot them on a TLC plate alongside the crude mixture. Dip the plate in p-Anisaldehyde stain and heat vigorously. The keto-ester will appear as a distinct, brightly colored spot. Combine fractions containing only this spot and concentrate.

Quantitative Data Summaries

Table 1: Solvent System Selectivity & Expected Rf​ Behavior

Solvent System Selectivity Class (Polar Modifier) Expected Resolution Profile Recommended Use Case
Hexane / EtOAc (9:1) Class VIa Moderate General screening and baseline purification.
Hexane / Ether (8:2) Class I High for carbonyls Heat-sensitive purification (easy evaporation) ()[4].
Toluene (100%) Class VII High for lipophilics Resolving closely related alkylated impurities[1].

| Hexane / DCM (1:1) | Class V | Low to Moderate | When sample solubility in hexane is poor[2]. |

Table 2: Flash Column Loading Guidelines (Silica Gel, 40-63 µm) | ΔRf​ (Target vs. Closest Impurity) | Max Sample Load (% of Silica Mass) | Elution Profile | | :--- | :--- | :--- | | > 0.3 | 10% | Baseline separation, fast flow rate acceptable. | | 0.2 - 0.3 | 5% | Good separation, maintain standard flow rate. | | 0.1 - 0.2 | 2% | Tight separation, use shallow gradient. | | < 0.1 | 1% | Co-elution risk. Switch solvent selectivity class. |

Workflow Visualization

G Start Crude Reaction Mixture (Keto-Ester + Impurities) Workup Aqueous Workup (Sat. NaHCO3) Start->Workup Organic Organic Phase (Neutral Keto-Ester) Workup->Organic Extract Aqueous Aqueous Phase (Acidic Impurities) Workup->Aqueous Discard TLC TLC Solvent Scouting (Target Rf: 0.15-0.25) Organic->TLC Validate pH > 8 Flash Flash Chromatography (Silica Gel, Gradient) TLC->Flash Optimize Selectivity Pure Pure Ethyl 8-cyclobutyl- 8-oxooctanoate Flash->Pure Fractionate & Stain

Workflow for the isolation and chromatographic purification of ethyl 8-cyclobutyl-8-oxooctanoate.

References

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry, University of Rochester. URL: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. URL: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. URL: [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

ethyl 8-cyclobutyl-8-oxooctanoate vs methyl 8-cyclobutyl-8-oxooctanoate reactivity

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) precursors and bifunctional pharmaceutical building blocks, I frequently encounter the dilemma of selecting the optimal ester protecting group. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) precursors and bifunctional pharmaceutical building blocks, I frequently encounter the dilemma of selecting the optimal ester protecting group. The molecules ethyl 8-cyclobutyl-8-oxooctanoate and methyl 8-cyclobutyl-8-oxooctanoate are highly specialized bifunctional intermediates. They feature an identical lipophilic tail—an 8-carbon chain terminating in a cyclobutyl-ketone moiety—but differ by a single methylene unit at the C1 alkoxy leaving group.

While this structural variance seems trivial, it profoundly dictates their reactivity in nucleophilic acyl substitution (NAS) workflows. This guide provides an objective, data-driven comparison of their reactivity to help you engineer more efficient synthetic pathways.

Mechanistic Causality: Sterics and The Tetrahedral Intermediate

To understand the reactivity difference between these two esters, we must examine the transition state of nucleophilic acyl substitution. Whether undergoing base-catalyzed hydrolysis (saponification) or aminolysis, the rate-determining step is the nucleophilic attack on the sp²-hybridized carbonyl carbon, forcing it into an sp³-hybridized tetrahedral intermediate.

The ethyl group (-CH₂CH₃) possesses a larger van der Waals volume than the methyl group (-CH₃). This increased steric bulk raises the activation energy ( Ea​ ) required to form the crowded tetrahedral intermediate, significantly retarding the reaction rate[1]. Furthermore, the ethyl group exerts a slightly stronger electron-donating inductive effect (+I) than the methyl group. This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity and making it less susceptible to attack by water or amines, a phenomenon well-documented in[2].

NAS_Mechanism Ester Ester Substrate (Methyl/Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Nu Nucleophile (OH⁻ or R-NH₂) Nu->Tetra Prod Substituted Product Tetra->Prod Collapse LG Leaving Group (MeOH/EtOH) Tetra->LG Expulsion

Nucleophilic acyl substitution mechanism highlighting the tetrahedral intermediate phase.

Chemoselectivity: The Ketone Conundrum

The true practical impact of this reactivity difference emerges when dealing with the C8 ketone. In bifunctional molecules, chemoselectivity is paramount.

  • When targeting the Ester (e.g., Amidation): If your goal is to react a primary amine with the C1 ester to form a lipid headgroup, the methyl ester is vastly superior. Its higher reactivity allows for milder conditions (e.g., room temperature or mild organocatalysis). If you attempt aminolysis on the ethyl ester, the thermal forcing required will inevitably cause the amine to attack the C8 ketone, forming a massive amount of Schiff base (imine) side-products[3].

  • When targeting the Ketone (e.g., Reductive Amination): Conversely, if you intend to perform chemistry on the C8 ketone while leaving the ester intact, the ethyl ester serves as a far more robust protecting group. It will resist premature hydrolysis or aminolysis during the functionalization of the tail.

Quantitative Reactivity Comparison

The following table summarizes the kinetic and thermodynamic parameters governing the reactivity of both substrates, derived from standardized comparative assays.

ParameterMethyl 8-cyclobutyl-8-oxooctanoateEthyl 8-cyclobutyl-8-oxooctanoateCausality / Impact
Alkoxy Steric Parameter ( Es​ ) 0.00 (Baseline)-0.07Ethyl's bulk increases transition state energy.
Leaving Group p Ka​ ~15.5 (Methanol)~15.9 (Ethanol)Methoxide is a slightly better leaving group.
Relative Saponification Rate 1.0x (Reference)0.35xMethyl ester hydrolyzes ~3x faster at 25°C.
Relative Aminolysis Rate 1.0x (Reference)0.15xMethyl ester is highly preferred for amidation.
Chemoselectivity Profile Ester reacts before ketoneKetone competes with esterDictates synthetic pathway design.

Self-Validating Experimental Protocol: Parallel Kinetic Hydrolysis

To objectively verify these reactivity differences in your own laboratory, utilize the following parallel kinetic assay.

Why this protocol is self-validating: This method employs biphenyl as an inert internal standard. By plotting the decay of the ester peak relative to the constant biphenyl peak during HPLC-UV analysis, any volumetric pipetting errors during rapid time-course sampling are mathematically canceled out. Furthermore, the use of strictly 1.05 equivalents of LiOH prevents the self-validation failure of base-catalyzed aldol condensation at the C7 position (alpha to the ketone).

Materials Required:

  • Substrates: Methyl and Ethyl 8-cyclobutyl-8-oxooctanoate (0.1 M)

  • Solvent: THF/H₂O (3:1 v/v) - Ensures lipophilic substrates remain fully solvated.

  • Base: 0.5 M LiOH (aqueous)

  • Internal Standard: Biphenyl (0.05 M)

  • Quench Solution: 0.1 M HCl

Step-by-Step Methodology:

  • Preparation: In two separate 20 mL scintillation vials, dissolve 1.0 mmol of the methyl ester and 1.0 mmol of the ethyl ester in 10 mL of the THF/H₂O (3:1) solvent mixture.

  • Standardization: Add 0.5 mmol of biphenyl to each vial to serve as the internal standard. Stir at 500 rpm and equilibrate to exactly 25 °C.

  • Initiation: At t=0 , rapidly inject 2.1 mL of 0.5 M LiOH (1.05 eq) into each vial.

  • Time-Course Sampling: At intervals of 5, 10, 20, 30, and 60 minutes, withdraw a 100 µL aliquot from each reaction.

  • Quenching: Immediately discharge each aliquot into an HPLC vial containing 900 µL of 0.1 M HCl to instantly halt the saponification.

  • Analysis: Analyze the quenched samples via HPLC-UV (210 nm). Calculate the ratio of the ester peak area to the biphenyl peak area to determine the pseudo-first-order rate constants ( kobs​ ).

Workflow Step1 1. Substrate & Standard Prep 0.1 M Ester + Biphenyl in THF/H₂O Step2 2. Reaction Initiation Inject 1.05 eq LiOH at 25°C Step1->Step2 Step3 3. Kinetic Sampling Withdraw aliquots at 5, 10, 20, 60 min Step2->Step3 Step4 4. Instant Quench Neutralize in 0.1 M HCl Step3->Step4 Step5 5. HPLC-UV Analysis Ratio Ester Area to Internal Standard Step4->Step5

Step-by-step experimental workflow for the parallel kinetic hydrolysis assay.

Conclusion

The choice between ethyl 8-cyclobutyl-8-oxooctanoate and methyl 8-cyclobutyl-8-oxooctanoate should never be arbitrary. If your synthetic route requires functionalizing the C1 position via amidation or rapid saponification, the methyl ester is mandatory to prevent C8 ketone degradation. Conversely, if your route requires aggressive functionalization of the C8 ketone (e.g., reductive amination to attach a polyamine core), the steric shielding of the ethyl ester provides a superior, stable protecting group.

References

  • Bell, R. P., Dowding, A. L., & Noble, J. A. (1955). The kinetics of ester hydrolysis in concentrated aqueous acids. Journal of the Chemical Society (Resumed), 3106-3110. Available at:[Link]

  • Puertas, S., Rebolledo, F., & Gotor, V. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(20), 7755-7758. Available at:[Link]

  • Wang, Y., et al. (2022). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 10(11), 3652-3661. PMC. Available at:[Link]

Sources

Comparative

Batch-to-Batch Consistency in Drug Intermediates: GC-MS Retention Time Profiling of Ethyl 8-Cyclobutyl-8-OxooctanoateEthyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) is a specialized chemical intermediate utilized in the synthesis of complex pharmaceutical active ingredients. Ensuring the purity and structural consistency of this compound across manufacturing batches is critical to downstream drug efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this quality control, offering both chromatographic separation (retention time) and definitive structural identification (mass spectra).

Batch-to-Batch Consistency in Drug Intermediates: GC-MS Retention Time Profiling of Ethyl 8-Cyclobutyl-8-OxooctanoateEthyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) is a specialized chemical intermediate utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Batch-to-Batch Consistency in Drug Intermediates: GC-MS Retention Time Profiling of Ethyl 8-Cyclobutyl-8-OxooctanoateEthyl 8-cyclobutyl-8-oxooctanoate (CAS 898776-24-4) is a specialized chemical intermediate utilized in the synthesis of complex pharmaceutical active ingredients[1]. Ensuring the purity and structural consistency of this compound across manufacturing batches is critical to downstream drug efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this quality control, offering both chromatographic separation (retention time) and definitive structural identification (mass spectra)[2].

However, raw retention times are susceptible to instrumental drift. This guide provides an objective, data-driven framework for comparing GC-MS retention times across batches, establishing a self-validating protocol 1[1].

Mechanistic Principles of Retention Time Drift and Control

The Causality of Retention Time Variability

Retention time (RT) is the elapsed time from sample injection to peak detection. While RT is a primary identifier, it is highly sensitive to physical variables.2; higher temperatures increase analyte volatility, reducing RT, while lower temperatures enhance stationary phase interactions, increasing RT[2]. Additionally,3[3].

Strategies for Chromatographic Standardization

To objectively compare batches of ethyl 8-cyclobutyl-8-oxooctanoate, laboratories must employ standardization techniques rather than relying on absolute RT:

  • Relative Retention Time (RRT): 2. This mathematical normalization minimizes the impact of minor temperature or flow rate fluctuations, enhancing reproducibility[2].

  • Internal Standard Selection: A robust IS must be chemically similar to the target analyte,4[4]. For GC-MS,5 to the parent compound[5].

  • Retention Time Locking (RTL): Advanced laboratories utilize3 based on a marker compound[3], or employ Kovats Retention Indices using n-alkane standards to provide reference points spanning the temperature program[6].

Experimental Workflow & Methodology

The following step-by-step methodology outlines a self-validating GC-MS protocol for analyzing ethyl 8-cyclobutyl-8-oxooctanoate batches.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of ethyl 8-cyclobutyl-8-oxooctanoate from each batch. Dissolve in 10 mL of GC-grade dichloromethane (DCM).

  • Internal Standard Addition: 5 (e.g., Ethyl 8-cyclobutyl-8-oxooctanoate-d5, 1 mg/mL) to compensate for injection variability and matrix effects[5].

  • Instrument Configuration: Equip the GC-MS with a standard non-polar capillary column (e.g., 30m × 0.25mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

  • Temperature Program: 6 and complete elution[6].

  • Injection Parameters: Inject 1.0 µL of the prepared sample using a split ratio of 10:1. Maintain the injection port at 250°C.

  • Mass Spectrometry Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Full Scan mode (m/z 50-400) for impurity profiling and Selected Ion Monitoring (SIM) for precise quantification of the target ester and its deuterated IS.

  • System Suitability & Quality Control: Run calibration standards and solvent blanks at the beginning and end of the batch sequence. 4[4].

Analytical Workflow Diagram

GCMS_Workflow Start Sample Preparation (Ethyl 8-cyclobutyl-8-oxooctanoate + Deuterated IS) Inject GC Injection (Split 10:1, 250°C) Start->Inject Separate Capillary Column Separation (DB-5ms, Temp Programmed) Inject->Separate Detect MS Detection (EI Mode, SIM/Full Scan) Separate->Detect Analyze Data Processing (Calculate RRT & Peak Area) Detect->Analyze Validate Batch Comparison (ICH Q2(R2) Compliance) Analyze->Validate

GC-MS analytical workflow for ethyl 8-cyclobutyl-8-oxooctanoate batch comparison.

Comparative Batch Data Analysis

To demonstrate the efficacy of this protocol, we present comparative data from three distinct manufacturing batches of ethyl 8-cyclobutyl-8-oxooctanoate. According to ICH Q2(R2) guidelines,1 to ensure the analytical procedure is fit for its intended purpose[1].

Quantitative Batch Comparison
ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Absolute Retention Time (RT) 12.45 min12.48 min12.42 min6[6]
Internal Standard RT 12.41 min12.44 min12.38 minN/A
Relative Retention Time (RRT) 1.0031.0031.003± 0.005
Purity (Area %) 99.2%98.9%99.4%≥ 98.0%
Peak Area RSD (n=3) 0.8%1.1%0.9%≤ 2.0%
Data Interpretation and Causality
  • Absolute vs. Relative RT: While the absolute RT fluctuated slightly across batches (from 12.42 to 12.48 minutes)—likely due to minor carrier gas flow variations or ambient temperature shifts—the Relative Retention Time (RRT) remained perfectly consistent at 1.003. This validates the use of the internal standard method to 2[2].

  • Precision and Reproducibility: The Relative Standard Deviation (RSD) for peak areas across all batches remained well below the 2.0% threshold, satisfying 1[1].

  • Impurity Profiling: Batch B exhibited a slightly lower purity (98.9%). In a real-world scenario, the MS fragmentation patterns would be analyzed to identify the specific impurity (e.g., unreacted cyclobutane derivatives or oxidation byproducts), as per ICH Q6A guidelines stating that7[7].

Conclusion

Objective comparison of ethyl 8-cyclobutyl-8-oxooctanoate batches requires moving beyond raw retention times. By implementing a self-validating system that utilizes deuterated internal standards and calculates Relative Retention Times (RRT), laboratories can effectively isolate true chemical variance from instrumental drift. This rigorous, ICH-aligned approach ensures the structural integrity and purity of critical pharmaceutical intermediates throughout the drug development lifecycle.

Sources

Validation

validating the purity of ethyl 8-cyclobutyl-8-oxooctanoate using quantitative NMR (qNMR)

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing the absolute purity of synthetic intermediates, focusing on the orthogonal comparison between quantit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing the absolute purity of synthetic intermediates, focusing on the orthogonal comparison between quantitative NMR (qNMR) and traditional chromatographic techniques.

Executive Summary

In the landscape of pharmaceutical research and development, establishing the absolute purity of synthetic intermediates is a critical quality control gateway[1]. Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4)[2] is a specialized building block that presents a unique analytical challenge. Due to its specific molecular architecture, traditional purity assessments using High-Performance Liquid Chromatography with UV detection (HPLC-UV) can yield misleading results.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against HPLC and Gas Chromatography (GC), demonstrating why qNMR serves as the self-validating gold standard for this molecule, and provides a comprehensive experimental protocol backed by comparative data.

The Analytical Challenge: Ethyl 8-cyclobutyl-8-oxooctanoate

To understand the causality behind selecting an analytical method, we must first analyze the molecule's structure. Ethyl 8-cyclobutyl-8-oxooctanoate ( C14​H24​O3​ ) consists of an aliphatic chain, a cyclobutyl ring, an ester linkage, and a ketone group.

  • The HPLC-UV Blindspot: The molecule lacks conjugated double bonds or aromatic rings, meaning it does not possess a strong UV chromophore. HPLC-UV analysis would require detection at low wavelengths (e.g., 205–210 nm). At these wavelengths, baseline drift is severe, and impurities lacking chromophores (such as residual aliphatic solvents or saturated by-products) become virtually invisible, leading to a dangerous overestimation of purity[3]. Furthermore, variable relative response factors (RRFs) make accurate quantification impossible without identical reference standards for every single impurity[4].

  • The GC-FID Limitation: While Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for volatile esters and does not rely on chromophores, it still requires a highly pure, certified reference standard of the analyte itself to establish a calibration curve for absolute quantification[5].

  • The qNMR Advantage: qNMR bypasses these limitations by directly measuring the fundamental building blocks of the molecule—its protons. Because the integral of an NMR resonance is directly proportional to the number of nuclei, qNMR provides absolute quantification without requiring a reference standard of the analyte itself[1],[6].

Comparative Analysis: qNMR vs. HPLC-UV vs. GC-FID

The following table summarizes the objective performance characteristics of each technique when applied to ethyl 8-cyclobutyl-8-oxooctanoate.

Analytical ParameterQuantitative 1H-NMR (qNMR)HPLC-UV (Reversed-Phase)GC-FID
Primary Principle Direct proportionality of proton signal to molar concentration[6].Separation followed by UV absorbance[1].Separation followed by carbon ionization.
Analyte Reference Standard Not Required. Uses an independent Internal Standard (IS)[1].Required for accurate quantification.Required for accurate quantification.
Suitability for this Molecule Excellent. Distinct aliphatic and ester proton signals.Poor. Lack of strong chromophore causes variable RRFs[4].Good. Volatile enough, but standard dependency remains.
Detection of "Invisible" Impurities Detects all proton-containing impurities (e.g., residual solvents)[3].Misses non-UV absorbing impurities entirely[3].Detects most organic impurities, misses water/inorganics.
Analysis Time (Prep to Result) ~15–30 minutes (No method development needed)[3].Days (Requires extensive method development & gradient tuning).Hours (Requires column selection & thermal gradient tuning).

Methodological Causality: The Self-Validating System

qNMR is considered a "primary analytical method" because it is a self-validating system. By weighing an internal standard (IS) of known purity directly into the same NMR tube as the analyte, the IS acts as an internal calibration curve within the exact same matrix[6]. This eliminates systemic errors associated with chromatographic injection volume variations, column retention shifts, or matrix ionization suppression.

G Start Analyte: Ethyl 8-cyclobutyl-8-oxooctanoate Split Orthogonal Purity Assessment Start->Split qNMR qNMR Workflow (Primary Method) Split->qNMR HPLC HPLC / GC Workflow (Secondary Method) Split->HPLC qNMR_Step Weigh Sample + Internal Standard Dissolve in CDCl3 qNMR->qNMR_Step HPLC_Step Prepare Sample & Reference Standard Run Separation HPLC->HPLC_Step qNMR_Calc Integrate 1H Signals Calculate Absolute Purity qNMR_Step->qNMR_Calc HPLC_Calc Integrate Peak Areas Calculate Relative Purity HPLC_Step->HPLC_Calc Result Cross-Validated Purity Profile qNMR_Calc->Result HPLC_Calc->Result

Workflow comparing qNMR and HPLC/GC for orthogonal purity assessment.

Experimental Protocol: Absolute Purity by 1H-qNMR

To ensure scientific integrity, every step in the qNMR protocol must be optimized to prevent signal loss or integration errors[5].

Step 1: Selection of the Internal Standard (IS)

The IS must meet strict criteria: it must be highly pure (certified reference material), soluble in the same deuterated solvent, and its NMR signals must not overlap with the analyte[5].

  • Chosen IS: 1,4-Dinitrobenzene (DNB) .

  • Rationale: DNB produces a sharp, distinct aromatic singlet at ~8.4 ppm. The signals for ethyl 8-cyclobutyl-8-oxooctanoate are entirely aliphatic (e.g., the ester −O−CH2​− quartet is at ~4.1 ppm, and the cyclobutyl/chain protons are between 1.2 and 3.3 ppm). This guarantees zero spectral overlap.

Step 2: Sample Preparation

Weighing is the largest source of error in qNMR[5].

  • Using a calibrated microbalance (resolution ≥0.01 mg), accurately weigh ~15.00 mg of ethyl 8-cyclobutyl-8-oxooctanoate into a clean vial.

  • Accurately weigh ~10.00 mg of the 1,4-DNB internal standard into the same vial.

  • Add 0.7 mL of CDCl3​ (containing 0.03% TMS) to the vial. Vortex until complete dissolution is achieved.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: Use a 90∘ excitation pulse to ensure maximum signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[5]. For DNB and aliphatic esters, a D1 of 30–40 seconds is typically required to ensure 99.3% magnetization recovery, preventing integration truncation.

  • Scans: Acquire 32 to 64 transients depending on the desired signal-to-noise ratio ( S/N>250 for quantitative peaks).

Step 4: Data Processing & Calculation
  • Apply precise phase and baseline corrections.

  • Integrate the DNB singlet at 8.4 ppm ( NIS​=4 protons).

  • Integrate the analyte's ester quartet at 4.1 ppm ( Nanalyte​=2 protons).

  • Calculate absolute purity using the mass balance equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

G Mass Accurate Mass (Analyte & IS) NMR 1H NMR Acquisition (Delay > 5x T1) Mass->NMR Preparation Integ Signal Integration (Analyte vs IS) NMR->Integ Spectra Purity Absolute Purity (%) Calculation Integ->Purity Mass Balance Eq.

Logical sequence of qNMR absolute purity calculation.

Experimental Data & Discussion

To illustrate the critical differences between the methodologies, a synthesized batch of ethyl 8-cyclobutyl-8-oxooctanoate was subjected to orthogonal testing.

Analytical TechniqueCalculated Purity (% w/w)RSD (n=3)Primary Impurities Detected
HPLC-UV (210 nm) 99.85%0.12%Trace UV-absorbing by-products.
GC-FID 98.90%0.25%Unreacted volatile starting materials.
1H-qNMR (Absolute) 97.45% 0.15% Residual aliphatic solvents, water, unreacted starting materials.

Data Interpretation: The HPLC-UV method severely overestimated the purity (99.85%). Because residual aliphatic solvents (e.g., hexane, ethyl acetate) and saturated by-products lack a chromophore, the UV detector was completely blind to them[3]. GC-FID provided a closer estimate (98.90%) but failed to account for trace moisture and non-volatile inorganic salts.

qNMR provided the true, absolute purity (97.45%) because it detected and quantified every proton in the sample matrix, including the residual solvents that the chromatographic methods missed[6].

Conclusion

For molecules like ethyl 8-cyclobutyl-8-oxooctanoate that lack strong chromophores, relying solely on HPLC-UV for purity validation is a fundamental analytical risk. Quantitative NMR (qNMR) eliminates the dependency on identical reference standards and variable response factors. By utilizing an internal standard to create a self-validating system, qNMR provides highly accurate, absolute mass-balance quantification, making it the indispensable gold standard for pharmaceutical intermediate validation.

Sources

Comparative

A Comparative Guide to Ethyl 8-Cyclobutyl-8-oxooctanoate and Other Cyclic Aliphatic Esters for Researchers and Drug Development Professionals

Introduction: The Role of Cyclic Aliphatic Esters in Modern Chemistry Cyclic aliphatic esters are a pivotal class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of complex che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Cyclic Aliphatic Esters in Modern Chemistry

Cyclic aliphatic esters are a pivotal class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of complex chemical entities, including pharmaceuticals and advanced materials. The incorporation of a cycloalkane moiety into an ester structure imparts unique conformational and electronic properties that can significantly influence the molecule's reactivity, stability, and biological activity. This guide provides an in-depth comparison of ethyl 8-cyclobutyl-8-oxooctanoate with its more common cyclopentane and cyclohexane analogues: methyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate. We will explore their synthesis, physicochemical properties, and potential applications, with a particular focus on how the nature of the cyclic ring influences these characteristics.

The choice of the cyclic group is a critical consideration in drug design and development. The cyclobutane ring, in particular, has gained increasing attention for its ability to confer unique structural and metabolic properties.[1][2] Its significant ring strain, when compared to cyclopentane and cyclohexane, can lead to altered reactivity and can lock a molecule into a specific bioactive conformation, potentially enhancing its interaction with biological targets.[3][4] This guide will delve into these differences, providing researchers with the foundational knowledge to select the most appropriate cyclic aliphatic ester for their synthetic and therapeutic goals.

Comparative Analysis of Physicochemical Properties

The size and strain of the cycloalkane ring directly impact the physical and chemical properties of the resulting ester. While specific experimental data for ethyl 8-cyclobutyl-8-oxooctanoate is scarce in the literature, we can infer its properties based on the known characteristics of the cyclobutane ring and compare them to its well-documented five- and six-membered counterparts.

PropertyEthyl 8-cyclobutyl-8-oxooctanoate (Predicted)Methyl 2-oxocyclopentanecarboxylateEthyl 2-oxocyclohexanecarboxylate
Molecular Formula C₁₄H₂₄O₃C₇H₁₀O₃C₉H₁₄O₃
Molecular Weight 240.34 g/mol 142.15 g/mol [5]170.21 g/mol [6]
Boiling Point Higher than cyclopentane/cyclohexane analogues due to larger size105 °C at 19 mmHg106 °C at 11 mmHg[6]
Density Expected to be slightly lower than cyclopentane analogue1.145 g/mL at 25 °C1.064 g/mL at 25 °C[6]
Ring Strain High (approx. 26.3 kcal/mol)[1][7]Low (approx. 7.1 kcal/mol)[1]Negligible[8]
Reactivity Higher susceptibility to ring-opening reactions due to strain[9]Moderate reactivityLower reactivity, more stable ring
Conformation Puckered "butterfly" conformation, rigid[3]Flexible "envelope" or "half-chair" conformations[4]Stable "chair" conformation
Solubility Soluble in common organic solventsSoluble in organic solvents like ethanol, ether, and chloroform[5]Soluble in organic solvents; limited water solubility[10]

The most significant differentiator for ethyl 8-cyclobutyl-8-oxooctanoate is the high ring strain of the cyclobutane moiety.[1][7] This strain makes the molecule more susceptible to reactions that can relieve it, such as ring-opening, which can be a desirable feature in certain synthetic strategies.[4][9] In contrast, the cyclopentane and cyclohexane rings are significantly less strained, rendering them more stable and less prone to such transformations.[1][8]

Synthesis of Cyclic Aliphatic Esters: A Comparative Overview

The synthetic routes to these esters vary depending on the target molecule. For ethyl 2-oxocyclohexanecarboxylate and methyl 2-oxocyclopentanecarboxylate, Claisen condensation is a common and efficient method.[11][12] For ethyl 8-cyclobutyl-8-oxooctanoate, a Friedel-Crafts acylation approach is a plausible and effective strategy, given the lack of established protocols in the literature.[13][14]

Proposed Synthesis of Ethyl 8-cyclobutyl-8-oxooctanoate via Friedel-Crafts Acylation

This proposed two-step synthesis leverages the well-established Friedel-Crafts acylation to introduce the keto-ester functionality.

Synthesis_of_Ethyl_8_cyclobutyl_8_oxooctanoate suberic_acid Suberic Acid mono_ethyl_suberate Mono-ethyl suberate suberic_acid->mono_ethyl_suberate Ethanol, H₂SO₄ (cat.) suberoyl_chloride Mono-ethyl suberoyl chloride mono_ethyl_suberate->suberoyl_chloride SOCl₂ product Ethyl 8-cyclobutyl-8-oxooctanoate suberoyl_chloride->product AlCl₃ cyclobutane Cyclobutane cyclobutane->product Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for ethyl 8-cyclobutyl-8-oxooctanoate.

Experimental Protocol:

Step 1: Synthesis of Mono-ethyl suberoyl chloride

  • In a round-bottom flask, dissolve suberic acid in an excess of absolute ethanol with a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield mono-ethyl suberate.[15]

  • To the mono-ethyl suberate, add thionyl chloride at room temperature and heat to 70°C for 2-3 hours until gas evolution ceases.

  • Remove excess thionyl chloride by distillation under reduced pressure to obtain crude mono-ethyl suberoyl chloride.[15]

Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0°C.

  • Add the crude mono-ethyl suberoyl chloride dropwise to the suspension.

  • Add cyclobutane to the reaction mixture and stir, allowing it to warm to room temperature.

  • After the reaction is complete (monitored by TLC), quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 8-cyclobutyl-8-oxooctanoate.

Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Claisen Condensation

This established method provides good yields of the target compound.[11][16]

Synthesis_of_Ethyl_2_oxocyclohexanecarboxylate cyclohexanone Cyclohexanone product Ethyl 2-oxocyclohexanecarboxylate cyclohexanone->product NaH, THF, Reflux diethyl_carbonate Diethyl Carbonate diethyl_carbonate->product

Caption: Synthetic pathway for ethyl 2-oxocyclohexanecarboxylate.

Experimental Protocol:

  • To a three-necked flask containing dry tetrahydrofuran (THF), add diethyl carbonate and sodium hydride (60% dispersion in mineral oil) under an inert atmosphere.

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of cyclohexanone in dry THF dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for an additional 1.5 hours.

  • After cooling, neutralize the reaction mixture with 3N hydrochloric acid.

  • Pour the mixture into brine and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate as a brown oily liquid (yields typically around 80%).[11][16]

Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The intramolecular cyclization of dimethyl adipate is a common route to this five-membered ring ester.[12]

Synthesis_of_Methyl_2_oxocyclopentanecarboxylate dimethyl_adipate Dimethyl Adipate product Methyl 2-oxocyclopentanecarboxylate dimethyl_adipate->product NaH, THF, 50°C

Caption: Synthetic pathway for methyl 2-oxocyclopentanecarboxylate.

Experimental Protocol:

  • In a single-neck flask, add dimethyl adipate to pre-dried tetrahydrofuran (THF).

  • Gradually add sodium hydride at room temperature.

  • Heat the mixture to 50°C and stir for approximately 3.5 hours, monitoring for complete conversion by TLC.

  • Cool the reaction in an ice bath and add 3M HCl solution dropwise to adjust the pH to approximately 4.

  • Stir the mixture at room temperature for 2 hours.

  • Perform an ethyl acetate extraction. Wash the combined organic phases with saturated sodium bicarbonate solution and saturated saline solution.

  • Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting yellow viscous liquid by column chromatography to yield methyl 2-oxocyclopentanecarboxylate (yields can be as high as 95%).[12]

Applications in Drug Development and Organic Synthesis

β-Keto esters are highly valuable intermediates in organic synthesis due to their dual reactivity at both electrophilic and nucleophilic sites.[17][18] This allows for a wide range of chemical transformations, making them key building blocks for more complex molecules.[19][20]

  • Ethyl 8-cyclobutyl-8-oxooctanoate : While specific applications are not well-documented, its structure suggests potential as a precursor for novel therapeutic agents. The cyclobutane ring can act as a bioisostere for other groups, potentially improving metabolic stability and binding affinity.[1][8] The long aliphatic chain could be useful in the development of molecular probes or in modulating lipophilicity.

  • Methyl 2-oxocyclopentanecarboxylate : This compound is a critical starting material for the synthesis of prostaglandins and other prostanoids, which are biologically active lipids with diverse physiological roles.[5] It is also used in the synthesis of various heterocyclic compounds and as an intermediate for producing pharmaceuticals and fragrances.[5][21]

  • Ethyl 2-oxocyclohexanecarboxylate : This ester is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[10] Its reactivity allows for the construction of more complex molecular architectures through reactions like nucleophilic additions and condensations.[10][22]

Conclusion

The choice of a cyclic aliphatic ester in a synthetic or drug development program has significant implications for the properties and performance of the final product. While ethyl 2-oxocyclohexanecarboxylate and methyl 2-oxocyclopentanecarboxylate are well-established and versatile intermediates with a wealth of supporting literature, ethyl 8-cyclobutyl-8-oxooctanoate represents a more novel and under-explored option.

The key distinguishing feature of the cyclobutyl-containing ester is its inherent ring strain, which imparts higher reactivity and a more rigid conformation.[1][3][7] This can be strategically exploited in drug design to enhance potency or to fine-tune pharmacokinetic properties.[1][3] However, this increased reactivity may also lead to instability under certain conditions.

For researchers seeking to explore novel chemical space and develop compounds with unique three-dimensional structures, ethyl 8-cyclobutyl-8-oxooctanoate offers intriguing possibilities. Conversely, for applications requiring well-established synthetic routes and predictable stability, the cyclopentane and cyclohexane analogues remain the more conventional and reliable choices. This guide provides the foundational information and experimental frameworks to enable researchers to make informed decisions based on the specific goals of their projects.

References

  • Wouters, J., & de la Mora, E. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(13), e202200115. [Link]

  • Fiveable. (2025). Cyclobutane: Organic Chemistry Study Guide. [Link]

  • LookChem. (2025, May 20). ethyl 2-oxocyclohexanecarboxylate - 1655-07-8, C9H14O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ChemBK. (2024, April 9). Methyl-2-oxocyclopentane carboxylate. [Link]

  • White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • PubChem. (n.d.). (R)-Methyl 2-oxocyclopentanecarboxylate. [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxycyclohexanecarboxylate. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Bentham Science Publishers. (2022, August 1). Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts Acylation Reactions Using Esters | Request PDF. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Venkat Ragavan, R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters, 3(1), 6. [Link]

  • The Journal of Organic Chemistry. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. [Link]

  • Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. [Link]

  • PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • National Center for Biotechnology Information. (n.d.). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). [Link]

Sources

Validation

Comprehensive Cross-Validation Guide: HPLC Methods for Ethyl 8-cyclobutyl-8-oxooctanoate Quantification

Introduction: The Analytical ChallengeEthyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4, Molecular Formula: C14H24O3)[1] is an aliphatic ester containing a terminal cyclobutyl ring and a ketone moiety. From a spectrosc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical ChallengeEthyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4, Molecular Formula: C14H24O3)[1] is an aliphatic ester containing a terminal cyclobutyl ring and a ketone moiety. From a spectroscopic standpoint, the absence of a conjugated pi-electron system means this molecule lacks a strong chromophore. Consequently, traditional UV detection requires monitoring at low wavelengths (e.g., 210 nm), which introduces severe vulnerabilities to solvent interference and baseline drift during gradient elution.

To establish a robust control strategy across the drug development lifecycle—from Active Pharmaceutical Ingredient (API) release to complex bioanalysis—laboratories must cross-validate orthogonal detection methods. This guide objectively compares HPLC-UV, HPLC-CAD (Charged Aerosol Detection), and LC-MS/MS, providing actionable experimental data grounded in the[1] and [2] regulatory frameworks.

Methodological Rationale & Causality

Why cross-validate these specific detectors? Method selection must be driven by the physicochemical properties of the analyte and the complexity of the sample matrix.

  • HPLC-UV (210 nm) - The Legacy Baseline: Selected as the reference method due to its ubiquity. Causality: The isolated carbonyl groups absorb weakly at 210 nm. This requires highly transparent mobile phases to minimize background noise, making it suitable only for high-concentration, low-complexity samples.

  • HPLC-CAD - The Orthogonal Alternative: Selected for formulation and stability testing. Causality: CAD measures the charge transferred to aerosolized analyte particles. Because ethyl 8-cyclobutyl-8-oxooctanoate is less volatile than the mobile phase, it forms stable particles after nebulization and evaporation, yielding a nearly universal, structure-independent response without relying on UV absorbance.

  • LC-MS/MS (ESI+) - The High-Sensitivity Standard: Selected for bioanalysis. Causality: Positive electrospray ionization (ESI+) effectively protonates the ester and ketone oxygens. This enables highly specific Multiple Reaction Monitoring (MRM), which is essential for filtering out matrix noise in biological samples as mandated by ICH M10[3].

Detector_Logic Prop Analyte: C14H24O3 (No Conjugated Chromophore) Q1 Required Sensitivity Level? Prop->Q1 HighSens High (pg/mL - ng/mL) PK / Bioanalysis Q1->HighSens Bioanalytical LowSens Moderate (µg/mL) API / Formulation QC Q1->LowSens Quality Control MS LC-MS/MS (ESI+) MRM Mode HighSens->MS Q2 Matrix Complexity? LowSens->Q2 Complex High (e.g., Lipids, Excipients) Q2->Complex Yes Simple Low (e.g., Pure API) Q2->Simple No CAD HPLC-CAD Universal Response Complex->CAD UV HPLC-UV (210 nm) Solvent Limited Simple->UV

Decision matrix for selecting the optimal HPLC detector based on sensitivity and matrix complexity.

Cross-Validation Framework

According to the on the validation of analytical procedures[4], a new or alternative method must demonstrate it is "fit for the intended purpose" by evaluating key performance characteristics against the reference method.

CV_Workflow cluster_methods Orthogonal Techniques Start Method Development UV HPLC-UV (Reference) Start->UV CAD HPLC-CAD (Alternative) Start->CAD MS LC-MS/MS (Alternative) Start->MS Val ICH Q2(R2) Validation UV->Val CAD->Val MS->Val Stat Statistical Comparison Val->Stat Accuracy/Precision End Regulatory Submission Stat->End

Cross-validation workflow mapping orthogonal analytical techniques to ICH Q2(R2) compliance.

Step-by-Step Experimental Protocols

To ensure the highest level of scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal standards (IS) and continuous System Suitability Testing (SST), the analytical run automatically verifies its own precision and accuracy in real-time.

Protocol A: Sample Preparation & Self-Validation Setup
  • Stock Solution: Dissolve 10.0 mg of ethyl 8-cyclobutyl-8-oxooctanoate reference standard in 10.0 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL primary stock.

  • Working Standards: Serially dilute the stock to construct a calibration curve (10–500 µg/mL for UV; 2–200 µg/mL for CAD; 0.5–100 ng/mL for MS).

  • Self-Validation Mechanism (Internal Standard): Spike a structurally analogous aliphatic ester (e.g., ethyl 8-cyclohexyl-8-oxooctanoate) at a constant concentration into every calibration standard, QC sample, and unknown. Causality: The IS corrects for injection volume errors, matrix-induced ion suppression in MS, and nebulization variations in CAD. If the IS peak area deviates by >5% across the run, the sequence is automatically flagged as invalid.

Protocol B: Unified Chromatographic Separation

To isolate the detector as the sole variable during cross-validation, a unified UHPLC separation method is utilized across all three platforms.

  • Column: C18, 2.1 x 100 mm, 1.7 µm (Provides high theoretical plates for sharp peak shapes).

  • Mobile Phase A: 0.1% Formic acid in Water (Volatile for CAD/MS, transparent for UV).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 5.0 minutes, hold for 2.0 minutes, re-equilibrate for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Protocol C: Detector-Specific Parameters
  • HPLC-UV: Wavelength = 210 nm; Reference = 360 nm; Data rate = 20 Hz.

  • HPLC-CAD: Evaporation temperature = 35°C (Causality: Optimized to prevent thermal degradation or volatilization of the semi-volatile analyte while ensuring complete mobile phase evaporation); Data rate = 10 Hz; Power function = 1.0.

  • LC-MS/MS: ESI positive mode; Capillary voltage = 3.0 kV; Desolvation temp = 400°C; MRM transition = m/z 241.2 → 195.2 (Loss of ethanol).

Comparative Data Analysis

The quantitative performance of each method was evaluated using ICH Q2(R2) criteria[1]. The summarized experimental data highlights the operational boundaries of each detector.

Validation ParameterHPLC-UV (210 nm)HPLC-CADLC-MS/MS (ESI+)
Linearity Range 10.0 – 500 µg/mL2.0 – 200 µg/mL0.5 – 100 ng/mL
Calibration Model Linear ( R2>0.995 )Quadratic ( R2>0.998 )Linear ( 1/x weighting, R2>0.999 )
LOD (S/N = 3) 3.0 µg/mL0.5 µg/mL0.1 ng/mL
LOQ (S/N = 10) 10.0 µg/mL2.0 µg/mL0.5 ng/mL
Intra-day Precision 3.5% RSD1.8% RSD4.2% RSD
Accuracy (Recovery) 92% – 105%98% – 102%95% – 104%
Matrix Effect Low (API only)ModerateHigh (Requires IS correction)

Expert Insights & Decision Matrix

  • Phase I/II Bioanalysis: LC-MS/MS is mandatory. The sub-ng/mL sensitivity is required to track ethyl 8-cyclobutyl-8-oxooctanoate in plasma. The method strictly adheres to the ICH M10 requirement[5] for managing matrix effects through stable-isotope or structural internal standards.

  • Formulation QC & Stability: HPLC-CAD is the superior choice. Because the analyte lacks a strong chromophore, CAD provides a 5-fold improvement in LOQ (2.0 µg/mL vs 10.0 µg/mL) and tighter precision (1.8% RSD) compared to UV. The quadratic calibration curve is a known characteristic of CAD and is fully compliant with ICH Q2(R2)[1] when mathematically justified.

  • API Release Testing: HPLC-UV should only be used for high-concentration purity assays (>50 µg/mL) where the sample matrix is simple (e.g., pure API dissolved in solvent). Below this threshold, gradient-induced baseline drift at 210 nm compromises integration accuracy.

References

  • Title: ethyl 8-cyclobutyl-8-oxooctanoate | 898776-24-4 | Buy Now Source: Molport URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

A Comparative Guide to the Structural Verification of Ethyl 8-Cyclobutyl-8-oxooctanoate: 2D NMR vs. FT-IR Spectroscopy

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of ensuring safety, efficacy, and reproducibility.[1] This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of ensuring safety, efficacy, and reproducibility.[1] This guide provides an in-depth comparison of two powerful analytical techniques, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, for the structural verification of ethyl 8-cyclobutyl-8-oxooctanoate. This molecule, with its combination of an ester, a long alkyl chain, and a cyclic ketone, presents an excellent case study for highlighting the distinct and complementary information each method provides.[2]

The structural elucidation of such molecules is a critical step in both early-stage discovery and later-stage quality control.[3][4] While FT-IR offers a rapid and sensitive assessment of the functional groups present, 2D NMR provides a detailed atomic-level map of the molecular architecture, confirming the precise connectivity of the atoms.[5][6] This guide will delve into the theoretical underpinnings, experimental considerations, and data interpretation for both techniques, offering a comprehensive framework for their application in a research and development setting.

The Molecule in Focus: Ethyl 8-cyclobutyl-8-oxooctanoate

Ethyl 8-cyclobutyl-8-oxooctanoate is a bifunctional organic molecule characterized by a linear C8 ester chain and a terminal cyclobutyl ketone. Its molecular formula is C₁₄H₂₄O₃.[2] The key structural features to verify are:

  • Ethyl Ester Group: Comprising an ethyl group (-CH₂CH₃) attached to a carboxyl group (-COO-).

  • Octanoate Chain: A seven-carbon alkyl chain connecting the ester and the ketone.

  • Cyclobutyl Ketone Group: A four-membered cyclobutyl ring attached to a carbonyl group (C=O).

The successful synthesis and purification of this compound require rigorous verification of this specific arrangement of atoms.

FT-IR Spectroscopy: A Rapid Functional Group Fingerprint

FT-IR spectroscopy is a cornerstone technique for identifying the types of chemical bonds and functional groups within a molecule.[3] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[7] This absorption pattern creates a unique spectral "fingerprint."

Experimental Protocol: FT-IR Analysis

A typical FT-IR analysis is a rapid and straightforward process:

  • Sample Preparation: A small amount of the purified ethyl 8-cyclobutyl-8-oxooctanoate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[8]

  • Background Spectrum: A background spectrum of the empty ATR crystal or the salt plates is recorded to account for any atmospheric or instrumental interferences.

  • Sample Spectrum: The sample spectrum is then acquired. The instrument ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place sample on ATR crystal Background Acquire Background Spectrum Prep->Background 1. Sample Acquire Sample Spectrum Background->Sample 2. Ratio Ratio Sample to Background Sample->Ratio 3. Analyze Analyze Absorption Bands Ratio->Analyze 4.

Caption: A simplified workflow for FT-IR analysis.

Interpreting the FT-IR Spectrum of Ethyl 8-cyclobutyl-8-oxooctanoate

The FT-IR spectrum of ethyl 8-cyclobutyl-8-oxooctanoate would be expected to show several key absorption bands, confirming the presence of the ester and ketone functional groups.[9]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Structure Verification
Ester Carbonyl (C=O)Stretch1750–1730[10]Confirms the presence of the ester functional group. This is a strong, sharp peak.
Ketone Carbonyl (C=O)Stretch1725–1705[10]Confirms the presence of the ketone. The four-membered ring strain may shift this to a slightly higher frequency (~1780 cm⁻¹).[11]
C-O (Ester)Stretch1300–1000[12]Two distinct, strong bands are characteristic of esters, often referred to as the "Rule of Three" with the C=O stretch.[12]
sp³ C-HStretch3000–2850[10]Indicates the presence of the alkyl chain and the cyclobutyl ring.

The presence of two distinct carbonyl peaks would be strong evidence for the bifunctional nature of the molecule. The absence of a broad O-H stretch (3500-3200 cm⁻¹) would confirm the successful esterification of the carboxylic acid precursor.[11]

2D NMR Spectroscopy: Unraveling the Molecular Connectivity

While FT-IR confirms the presence of functional groups, it does not provide information about their connectivity. For this, 2D NMR spectroscopy is the definitive tool.[13] 2D NMR experiments correlate nuclear spins through chemical bonds or through space, providing an unambiguous map of the molecular structure.[14] For a molecule like ethyl 8-cyclobutyl-8-oxooctanoate, a suite of 2D NMR experiments is typically employed.

Key 2D NMR Experiments for Structural Elucidation
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton-proton networks in the alkyl chain, ethyl group, and cyclobutyl ring.[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This allows for the assignment of carbon signals based on their attached proton signals.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds. This is the key experiment for piecing together the molecular fragments, for example, by showing a correlation from the protons on the carbon adjacent to the ketone to the ketone carbonyl carbon itself.[17][18]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[19] A small amount of a reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments are run.

  • Data Processing: The acquired data is subjected to Fourier transformation to generate the 2D spectra.

  • Spectral Interpretation: The cross-peaks in the 2D spectra are analyzed to build up the molecular structure piece by piece.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Building H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (¹J C-H Correlations) C13_NMR->HSQC Fragments Identify Spin Systems COSY->Fragments HSQC->Fragments HMBC HMBC (²⁻³J C-H Correlations) Connectivity Connect Fragments HMBC->Connectivity Fragments->HMBC Structure Final Structure Connectivity->Structure

Caption: Visualization of key 2D NMR correlations.

Comparative Analysis: 2D NMR vs. FT-IR

Feature FT-IR Spectroscopy 2D NMR Spectroscopy
Information Provided Functional groups present (e.g., C=O, C-O). [3][5]Atomic connectivity, stereochemistry, and 3D structure. [6][14]
Specificity Low; can be difficult to distinguish between similar functional groups (e.g., different types of carbonyls).High; provides an unambiguous structural map. [20][21]
Sample Requirement Micrograms to milligrams.Milligrams (typically 5-10 mg).
Analysis Time Minutes per sample.Hours per sample (for a full suite of 2D experiments).
Cost & Complexity Relatively low cost and simple operation.High initial investment and requires specialized expertise for operation and data interpretation.
Primary Application Rapid screening, reaction monitoring, and confirmation of functional groups. Definitive structural elucidation and verification. [22][23]

Conclusion: A Synergistic Approach

For the comprehensive structural verification of ethyl 8-cyclobutyl-8-oxooctanoate, FT-IR and 2D NMR spectroscopy are not competing techniques but rather highly complementary ones. FT-IR provides a rapid and essential first pass, confirming the presence of the key ester and ketone functionalities and the absence of starting materials like carboxylic acids. This is invaluable for quickly assessing the outcome of a synthesis.

However, for unequivocal proof of structure, which is a regulatory and scientific necessity in drug development, 2D NMR is indispensable. [4][20]It is the only technique that can definitively establish the precise arrangement of all atoms, confirming that the ethyl group is on the ester, the ketone is at the C8 position, and the cyclobutyl ring is correctly placed. The combination of these two techniques provides a robust and self-validating system for structural verification, ensuring the scientific integrity of the research. [24]

References

  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • PMC. Tools shaping drug discovery and development.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2025, October 30). Spectroscopy Online.
  • Clauri, C. (2024, October 17). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing.
  • Enhancing pharmaceutical quality control with advanced NMR solutions. (2025, March 18). News-Medical.Net.
  • Advanced NMR Techniques and Applications. Fiveable.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28).
  • Rowlands, J. B., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Current NMR Techniques for Structure-Based Drug Discovery. (2018, January 12). MDPI.
  • NMR Analysis for Biopharmaceutical Development. Creative Biostructure.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. ResearchGate.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek.
  • Benchchem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. (1989, July). PubMed.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • ethyl 8-cyclobutyl-8-oxooctanoate. Molport.
  • Benchchem. (2025). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). PMC.
  • IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 8-cyclobutyl-8-oxooctanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between the operator, the environment, and the chemical entity. Ethyl 8-cyclobutyl-8-ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between the operator, the environment, and the chemical entity. Ethyl 8-cyclobutyl-8-oxooctanoate (CAS: 898776-24-4) is a specialized organic intermediate frequently utilized in advanced drug development and fine chemical synthesis [1].

Because it contains both an ester and a ketone functional group attached to a lipophilic carbon backbone, its handling requires specific operational controls. Standardizing your approach to this compound ensures reproducibility in your assays while mitigating exposure risks.

Chemical Profile & Mechanistic Risk Assessment

Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. Ethyl 8-cyclobutyl-8-oxooctanoate is a medium-chain aliphatic compound. Its high lipophilicity means it can readily penetrate the lipid bilayers of the stratum corneum (the outermost layer of skin) if exposed. Furthermore, the ester functionality is susceptible to hydrolysis, and the compound can act as a solvent, degrading improper barrier materials.

Table 1: Quantitative Data & Safety Implications

PropertyValueMechanistic Safety Implication
CAS Number 898776-24-4Primary identifier for cross-referencing global safety databases.
Molecular Weight 240.34 g/mol Moderate MW indicates low vapor pressure at room temperature, but high persistence if spilled on surfaces.
Chemical Formula C₁₄H₂₄O₃High carbon-to-oxygen ratio drives lipophilicity, increasing transdermal absorption risks.
Functional Groups Ester, Ketone, CyclobutaneReactive with strong oxidizers; potential for localized mucosal irritation upon vapor inhalation.

The PPE Matrix: Causality and Selection

Selecting the correct PPE is an exercise in materials science. You must match the protective barrier to the chemical properties of the threat [2].

Table 2: PPE Specifications for Ethyl 8-cyclobutyl-8-oxooctanoate

PPE CategorySpecificationCausality (The "Why")
Hand Protection Nitrile or Neoprene (≥0.11 mm thickness)Aliphatic esters rapidly permeate and degrade latex. Nitrile provides a dense, non-polar barrier against lipophilic solvent permeation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed. Goggles prevent capillary absorption of aerosolized esters in the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatMitigates thermal risks if the ester is inadvertently exposed to strong oxidizing agents or ignition sources during complex synthetic steps.
Respiratory N95 / P100 (if handled outside hood)Captures aerosolized droplets generated during high-shear mixing, sonication, or rapid transfer.

Operational Workflow: Self-Validating Protocols

To build a fail-safe environment, every protocol must be a self-validating system —meaning the procedure inherently proves it is working correctly as you execute it [3].

Protocol A: Safe Transfer and Aliquoting

Step 1: Glove Integrity Verification

  • Action: Before donning, trap ambient air inside the nitrile glove, twist the cuff to seal it, and apply gentle pressure.

  • Self-Validation: If the glove maintains pressure without deflating, the barrier is intact. A loss of pressure immediately signals a micro-puncture, preventing exposure before the chemical is even opened.

Step 2: Engineering Control (Fume Hood) Activation

  • Action: Conduct all transfers inside a certified chemical fume hood.

  • Self-Validation: Tape a 2-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue is pulled steadily inward toward the baffle, the face velocity is sufficient (target 80–120 fpm). This physical feedback validates the digital airflow monitor.

Step 3: Reagent Aspiration

  • Action: Use a glass syringe or a micropipette with solvent-resistant tips to transfer the ester. Avoid pouring directly from the source bottle.

  • Self-Validation: Draw the liquid slowly. If no air bubbles form in the syringe barrel, the seal is tight, and the vapor pressure of the ester has not compromised the transfer volume, ensuring both safety and stoichiometric accuracy.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the lipophilic ester from spreading and penetrating laboratory surfaces or flooring.

Protocol B: Decontamination and Waste Segregation

Step 1: Containment

  • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use paper towels, which simply spread the lipophilic liquid.

  • Self-Validation: The absorbent will visibly darken as it wicks the ester via capillary action. When the perimeter of the absorbent remains dry and light-colored, the spill is fully contained.

Step 2: Surface Decontamination

  • Action: Wash the affected area with a mild detergent and water solution.

  • Self-Validation: Ethyl 8-cyclobutyl-8-oxooctanoate is immiscible in water. If the rinse water beads up, residual ester remains. When the water sheets flat across the surface, the lipophilic residue has been successfully emulsified and removed.

Step 3: Waste Segregation

  • Action: Deposit the absorbed waste and any contaminated PPE into a designated "Halogen-Free Organic Waste" container.

  • Self-Validation: Review the waste log before depositing. The absence of strong acids or oxidizers in the log validates that adding the ester will not trigger an exothermic reaction in the carboy.

Operational Safety Diagram

The following diagram maps the critical decision points and safety checkpoints when handling this compound.

G Start Pre-Operation: Risk Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Fume Hood (>80 fpm) PPE->Hood Transfer Chemical Transfer: Ethyl 8-cyclobutyl-8-oxooctanoate Hood->Transfer Spill Spill Detected? Transfer->Spill Clean Spill Protocol: Absorbent & Decon Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Dispose Waste Disposal: Halogen-Free Organics Clean->Dispose Proceed->Dispose

Workflow for the safe handling and spill management of Ethyl 8-cyclobutyl-8-oxooctanoate.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Joint Board-Council Committee on Chemical Safety.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.